molecular formula C11H11NS B14712930 2-(2-Phenylethyl)-1,3-thiazole CAS No. 15055-60-4

2-(2-Phenylethyl)-1,3-thiazole

Cat. No.: B14712930
CAS No.: 15055-60-4
M. Wt: 189.28 g/mol
InChI Key: KEWBUOMVBFMGNS-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-1,3-thiazole is a chemical compound of interest in medicinal chemistry and biomedical research, featuring a thiazole core linked to a phenylethyl substituent. The thiazole ring is a privileged scaffold in drug discovery, known for its presence in a wide range of biologically active molecules and its role as a bioisostere for pyrimidine and other rings . Researchers are particularly interested in thiazole derivatives for their potential as therapeutic agents. While data specific to 2-(2-Phenylethyl)-1,3-thiazole is evolving, studies on closely related analogs provide strong rationale for its investigation. For instance, 4-phenyl-1,3-thiazole-2-amines have demonstrated significant antileishmanial activity against Leishmania amazonensis , suggesting the 4-phenyl-thiazole scaffold is a promising starting point for developing new agents against neglected tropical diseases . Furthermore, 5-phenyl-1,3-thiazole-4-sulfonamide derivatives have shown potent in vitro antitumor activity across a panel of 60 human cancer cell lines, including notable efficacy against leukemia and central nervous system cancers . The mechanism of action for thiazole derivatives can vary based on specific substitutions, but often involves interaction with enzymatic targets; some 4-phenylthiazole-2-amines have been suggested through computational studies to potentially target S-methyl-5-thioadenosine phosphorylase , while other thiazole-sulfonamides act as inhibitors of kinases or proteases . The synthetic accessibility of the thiazole ring via reliable methods such as the Hantzsch thiazole synthesis further makes this class of compounds, including 2-(2-Phenylethyl)-1,3-thiazole, a versatile and accessible scaffold for generating new chemical entities in hit-to-lead optimization campaigns. This product is intended for research purposes in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15055-60-4

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

2-(2-phenylethyl)-1,3-thiazole

InChI

InChI=1S/C11H11NS/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-5,8-9H,6-7H2

InChI Key

KEWBUOMVBFMGNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC=CS2

Origin of Product

United States

Foundational & Exploratory

2-(2-Phenylethyl)-1,3-thiazole: Structural Dynamics and Pharmacological Applications in Target-Directed Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I approach the 2-(2-phenylethyl)-1,3-thiazole scaffold not merely as a static chemical entity, but as a dynamic, highly tunable pharmacophore. In recent years, this scaffold has emerged as a cornerstone in both neuropharmacology and metabolic disease research. By leveraging the lipophilic flexibility of the phenethyl group and the rigid, hydrogen-bond-accepting nature of the thiazole ring, researchers can design highly selective allosteric modulators. This whitepaper dissects the chemical properties, mechanistic pathways, and self-validating experimental protocols required to harness this scaffold effectively.

Chemical Properties and Structural Rationale

The base scaffold of 2-(2-phenylethyl)-1,3-thiazole (C₁₁H₁₁NS) provides a versatile foundation for organic synthesis. The thiazole core offers metabolic stability and multiple vectors for functionalization (specifically at the 4- and 5-positions), while the phenethyl linker provides the necessary rotational degrees of freedom to navigate deep, hydrophobic binding pockets in target proteins .

The causality behind selecting this specific scaffold lies in its disconnected structure-activity relationship (SAR) potential. By modifying the 5-position (e.g., introducing amino or carbaldehyde groups), we can drastically alter the compound's phenotypic effects without changing its primary binding affinity, a critical feature for allosteric modulation[1].

Quantitative Data: Scaffold Derivatives and Properties

To facilitate easy comparison for drug development professionals, the following table summarizes the quantitative chemical properties and primary targets of key 2-phenethylthiazole derivatives[2][3]:

Compound DerivativeMolecular WeightFormulaPrimary Pharmacological TargetApplication Domain
2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde 217.29 g/mol C₁₂H₁₁NOSScaffold PrecursorOrganic Synthesis / Building Block
2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid 233.29 g/mol C₁₂H₁₁NO₂SScaffold PrecursorOrganic Synthesis / Building Block
5-Bromo-4-methyl-2-phenethylthiazole 282.19 g/mol C₁₂H₁₂BrNSProlyl Oligopeptidase (PREP)Neurodegenerative Diseases
Ethyl 2-phenethylthiazole-4-carboxylate 261.34 g/mol C₁₄H₁₅NO₂SAdipose Triglyceride Lipase (ATGL)Metabolic Syndrome / Lipolysis

Neuropharmacology: Allosteric Modulation of Prolyl Oligopeptidase (PREP)

Prolyl oligopeptidase (PREP) is a serine protease implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. Historically, drug development focused on inhibiting PREP's active catalytic site. However, recent breakthroughs demonstrate that PREP's role in disease is driven largely by Protein-Protein Interactions (PPIs) —specifically its binding to alpha-synuclein (αSyn) and Tau proteins, which accelerates toxic aggregation .

The Mechanistic Shift

Derivatives like 5-amino-2-phenethylthiazole act as potent PPI modulators. The causality here is structural: the 2-phenethyl group anchors the molecule into a newly discovered allosteric binding site on PREP, inducing a conformational shift. This shift physically blocks the PREP-αSyn interface, preventing αSyn dimerization and restoring cellular autophagy, even if the compound is a weak inhibitor of PREP's proteolytic activity[4][5].

PREP_Pathway Ligand 2-(2-Phenylethyl)-1,3-thiazole PREP Prolyl Oligopeptidase (PREP) Ligand->PREP Allosteric Binding PPI PPI Modulation PREP->PPI Conformational Shift aSyn Inhibition of α-Syn Dimerization PPI->aSyn Blocks Aggregation Auto Autophagy Induction (LC3B) PPI->Auto Restores Function

PREP modulation pathway by 2-(2-phenylethyl)-1,3-thiazole derivatives.

Metabolic Regulation: ATGL and SCD1 Inhibition

Beyond neuropharmacology, the 2-phenethylthiazole scaffold is highly active in metabolic regulation. Derivatives such as Ethyl 2-phenethylthiazole-4-carboxylate (AM-4-257) have been identified as inhibitors of Adipose Triglyceride Lipase (ATGL) and Stearoyl CoA Desaturase 1 (SCD1) .

ATGL is the rate-limiting enzyme in the hydrolysis of cellular triglycerides. By inhibiting ATGL, these thiazole derivatives reduce the release of free fatty acids, offering a targeted therapeutic strategy for fatty liver disease, type 2 diabetes, and cardiac steatosis[3][6]. The thiazole ring mimics the ester bonds of natural triglycerides, acting as a competitive inhibitor at the lipid droplet interface.

Experimental Methodologies & Self-Validating Workflows

In rigorous drug development, a single assay is a single point of failure. To ensure absolute trustworthiness, our experimental protocols are designed as self-validating orthogonal systems .

Protocol 1: Modular Synthesis of the Thiazole Scaffold

To generate a library of 2-phenethylthiazole derivatives, we utilize a modified Hantzsch thiazole synthesis. This method is chosen because it guarantees high regioselectivity, ensuring the phenethyl group is locked at the 2-position.

  • Reagent Preparation : Dissolve 3-phenylpropanethioamide (1.0 eq) in anhydrous ethanol.

  • Cyclization : Add an α-haloketone (e.g., ethyl 3-bromo-2-oxopropanoate, 1.1 eq) dropwise under an inert argon atmosphere.

  • Reflux : Heat the mixture to 80°C for 4-6 hours. The causality of the heat is to drive the dehydration step of the cyclization, forming the stable aromatic thiazole ring.

  • Purification : Concentrate under reduced pressure and purify via flash chromatography (Hexane/EtOAc gradient). Validate structure via ¹H-NMR and LC-MS.

Protocol 2: Orthogonal Screening for PREP Modulation

To prove that a compound works via allosteric PPI modulation rather than active-site occlusion, we run two opposing assays simultaneously.

  • Cell-Free Proteolytic Cleavage Assay :

    • Procedure: Incubate recombinant porcine PREP with the synthesized thiazole derivative and a fluorogenic substrate (Z-Gly-Pro-AMC). Measure fluorescence at 460 nm.

    • Purpose: Establishes the baseline catalytic IC₅₀.

  • Cellular Protein-fragment Complementation Assay (PCA) :

    • Procedure: Transfect HEK-293 cells with αSyn tagged to split luciferase halves. Treat with the thiazole derivative.

    • Purpose: If the compound successfully disrupts the PREP-αSyn interaction, the luciferase halves separate, and luminescence drops.

  • Self-Validation Logic : If a compound yields a high IC₅₀ in Assay 1 (poor catalytic inhibitor) but a low EC₅₀ in Assay 2 (strong PPI disruptor), the system self-validates that the mechanism of action is true allosteric modulation[1].

Workflow Synth Thiazole Scaffold Synthesis Val LC-MS & NMR Validation Synth->Val Purified Extract Assay1 Proteolytic Cleavage Assay Val->Assay1 Target Engagement Assay2 Cellular PCA (α-Syn) Val->Assay2 Phenotypic Screen Assay3 GFP-LC3B Autophagy Assay Val->Assay3 Phenotypic Screen Hit Lead Optimization Assay1->Hit Filter Weak Inhibitors Assay2->Hit Select Potent Modulators Assay3->Hit Select Potent Modulators

Self-validating experimental workflow for screening thiazole derivatives.

Quantitative Assay Results (Representative SAR Data)
CompoundPREP Proteolytic IC₅₀ (µM)α-Syn Dimerization EC₅₀ (µM)Autophagy Induction EC₅₀ (µM)
5-Aminooxazole (Reference) 0.510.215.4
5-Bromo-4-methyl-2-phenethylthiazole >1008.512.1
4-Methyl-2-phenethyl-5-(pyrrolidin-1-yl)thiazole 62.44.25.8

Data demonstrates the intended disconnect: 2-phenethylthiazoles are weak proteolytic inhibitors but highly potent PPI modulators[4].

References

  • Pätsi, H. T., et al. (2024) . "5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions." Journal of Medicinal Chemistry, 67(7), 5421-5436. Available at:[Link]

  • World Intellectual Property Organization (2021). "Inhibitors of human ATGL." Patent WO2021019051A1.
  • World Intellectual Property Organization (2010). "Thiazole derivatives as stearoyl coa desaturase inhibitors." Patent WO2010007482A2.

Sources

2-(2-Phenylethyl)-1,3-thiazole: A Comprehensive Technical Guide on Solubility, Stability, and Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(2-phenylethyl)-1,3-thiazole scaffold represents a highly versatile pharmacophore utilized across medicinal chemistry and agrochemical development. Its unique structural dichotomy—combining the highly lipophilic, flexible phenylethyl tail with the polar, aromatic 1,3-thiazole core—presents both exceptional target-binding opportunities and significant physicochemical challenges.

As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, mechanistic deep-dive into the solubility and stability profiles of this scaffold. By understanding the causality behind its physicochemical behavior, researchers can rationally design derivatives (such as carboxylic acids or carbaldehydes) that mitigate metabolic liabilities while preserving pharmacological efficacy.

Core Structural Properties & Physicochemical Profiling

The baseline physicochemical behavior of 2-(2-phenylethyl)-1,3-thiazole is dictated by the opposing forces of its two primary domains:

  • The 1,3-Thiazole Core: Thiazoles are planar, electron-rich heterocycles. The resonance stabilization energy of the thiazole ring is approximately 29.5 kcal/mol, granting it robust baseline chemical stability compared to non-aromatic heterocycles[1]. The nitrogen atom (N3) acts as a weak hydrogen bond acceptor; however, with a conjugate acid

    
     of ~2.5, the core remains predominantly unionized at physiological pH (7.4)[2].
    
  • The Phenylethyl Linker: This highly hydrophobic moiety drives lipophilicity (LogP). While excellent for membrane permeability and hydrophobic pocket binding, it severely penalizes thermodynamic aqueous solubility.

To optimize this scaffold, drug development professionals frequently functionalize the C4 or C5 positions of the thiazole ring. Table 1 summarizes the properties of two commercially critical derivatives.

Table 1: Physicochemical Properties of Key Scaffold Derivatives
Compound DerivativeCAS NumberMolecular WeightKey Functional GroupSolubility ImpactMetabolic Liability Shift
2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde 933685-28-0[3]217.29 g/mol C5-CarbaldehydePoor (Highly lipophilic)Blocks C5 epoxidation; introduces aldehyde oxidation risk.
2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid 65346-64-7[4]233.29 g/mol C4-Carboxylic AcidHigh at pH > 4.5 (Ionized)Blocks C4-C5 epoxidation; introduces glucuronidation risk.

Solubility: Mechanisms and Optimization Protocols

The Causality of Insolubility

The unsubstituted 2-(2-phenylethyl)-1,3-thiazole suffers from poor aqueous solubility due to the high desolvation energy required to accommodate the bulky, hydrophobic phenylethyl group in water. Because the thiazole nitrogen is insufficiently basic to form stable salts at physiological pH, solubility must be engineered via structural modification (e.g., the C4-carboxylic acid derivative[4]) or advanced formulation techniques (e.g., amorphous solid dispersions or cyclodextrin complexation).

Self-Validating Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

To accurately profile the solubility of lipophilic thiazole derivatives, kinetic assays (nephelometry) are insufficient. A rigorously controlled thermodynamic assay is required.

Step-by-Step Methodology:

  • Preparation: Weigh 2-5 mg of the solid compound into a glass vial.

  • Buffer Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4). Self-Validation Check: Ensure the presence of un-dissolved solid (a saturated system is mandatory for thermodynamic equilibrium).

  • Equilibration: Agitate the suspension on a thermoshaker at 37°C ± 0.5°C for 24 to 48 hours.

  • Phase Separation: Transfer the suspension to a thick-walled polycarbonate tube and ultracentrifuge at 50,000 × g for 30 minutes at 37°C to pellet nano-particulates.

  • Quantification: Dilute the supernatant in mobile phase (e.g., 50:50 Water:Acetonitrile) and quantify via LC-UV or LC-MS/MS against a meticulously prepared calibration curve (R² > 0.99).

Stability Profiling: Chemical and Metabolic Liabilities

Chemical Stability

Due to its high resonance energy (29.5 kcal/mol)[1], the thiazole ring is chemically stable under standard ambient conditions. It resists spontaneous hydrolysis and mild thermal degradation. However, it is susceptible to photo-oxidation, necessitating storage in amber vials under inert gas (Argon/Nitrogen).

Metabolic Stability (CYP450 Liabilities)

The 2-(2-phenylethyl)-1,3-thiazole scaffold contains two distinct metabolic soft spots, primarily targeted by Cytochrome P450 (CYP450) enzymes in the liver.

  • Thiazole Core Oxidation: Unsubstituted thiazoles are notorious for undergoing CYP-mediated epoxidation at the C4-C5 double bond. Quantum chemical studies reveal that the energy barrier for this epoxidation is remarkably low (13.63 kcal/mol), making it the most favorable degradation pathway compared to S-oxidation or N-oxidation[5],[6]. This epoxidation generates highly electrophilic reactive metabolites (RMs) that can covalently bind to nucleophilic amino acids, forming metabolic intermediate complexes (MICs) and causing idiosyncratic toxicity[5],[6].

  • Phenylethyl Linker Oxidation: The alkyl chain and phenyl ring are highly susceptible to oxidative attack. CYP450 enzymes catalyze hydroxylation at the alkyl linker (alpha or beta to the phenyl ring) and dihydroxylation of the phenyl ring itself, leading to catechol formation[7],[8].

G Parent 2-(2-Phenylethyl)-1,3-thiazole CYP CYP450 Oxidation Parent->CYP ThiazoleOx Thiazole Core Oxidation CYP->ThiazoleOx LinkerOx Phenylethyl Linker Oxidation CYP->LinkerOx Epoxide C4-C5 Epoxidation (Barrier: 13.63 kcal/mol) ThiazoleOx->Epoxide RM Reactive Metabolites (MICs) Covalent Toxicity Risk Epoxide->RM AlkylOH Alkyl Hydroxylation (Alpha/Beta positions) LinkerOx->AlkylOH PhenylOH Phenyl Dihydroxylation (Catechol formation) LinkerOx->PhenylOH

Caption: CYP450-mediated metabolic degradation pathways of the 2-(2-phenylethyl)-1,3-thiazole scaffold.

Self-Validating Protocol: Liver Microsomal Stability & RM Trapping

To accurately assess the half-life (


) and intrinsic clearance (

) while simultaneously monitoring for toxic reactive metabolites, the following protocol must be employed.

Step-by-Step Methodology:

  • Incubation Matrix: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Trapping Agent Addition (Crucial for Thiazoles): Add 5 mM Glutathione (GSH) to the matrix. GSH acts as a nucleophilic decoy, trapping the transient C4-C5 epoxides before they can degrade the CYP enzymes[5].

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the test compound (1 µM final concentration) and an NADPH regenerating system.

  • Sampling & Quenching: Extract 50 µL aliquots at predefined time points (0, 15, 30, 45, 60 minutes). Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Controls: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate enzymatic viability.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) to calculate parent depletion (

    
    ) and scan for GSH-adduct masses (indicating epoxide formation).
    

Integrated Workflow for Scaffold Optimization

When developing drugs based on the 2-(2-phenylethyl)-1,3-thiazole core, solubility and stability testing cannot occur in isolation. They must be integrated into a cyclical workflow that informs structural modifications (such as substituting the C4/C5 positions to block epoxidation or adding polar functional groups to increase aqueous solubility).

Workflow Start Compound Synthesis & QC Verification Solubility Solubility Profiling Start->Solubility Stability Stability Profiling Start->Stability Kinetic Kinetic Solubility (Nephelometry / LC-MS) Solubility->Kinetic Thermo Thermodynamic Solubility (Shake-Flask Method) Solubility->Thermo Decision Go/No-Go Decision Lead Optimization Kinetic->Decision Thermo->Decision Microsomal HLM Incubation + GSH (CYP450 & RM Trapping) Stability->Microsomal ForcedDeg Forced Degradation (Oxidative/Photolytic) Stability->ForcedDeg Microsomal->Decision ForcedDeg->Decision

Caption: Integrated experimental workflow for solubility and stability profiling of thiazole derivatives.

References

  • Das, A., et al. (2021). "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology, 34(6), 1543-1554. Available at: [Link]

  • Kanchumarthy, S. J., et al. (2024). "Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article." Journal of Pharma Insights and Research. Available at: [Link]

  • Kanamori, T., et al. (2026). "Recent Contributions of Organic Synthesis to Forensic Science." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Wikipedia Contributors. "Thiazole." Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

"2-(2-Phenylethyl)-1,3-thiazole" potential biological activities

Author: BenchChem Technical Support Team. Date: March 2026

A Privileged Scaffold for CNS and Antimicrobial Drug Discovery[1][2]

Executive Summary & Chemical Identity

2-(2-Phenylethyl)-1,3-thiazole represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, it bridges two classic pharmacophores: the phenylethyl moiety (ubiquitous in monoamine neurotransmitter analogs) and the 1,3-thiazole ring (a bioisostere of pyridine and a core component of numerous FDA-approved drugs like Ritonavir and Dasatinib).[1]

This guide analyzes the compound's potential as a lead structure, detailing its synthesis, structure-activity relationships (SAR), and predicted biological profiles in neuropharmacology and infectious disease.[1]

Property Data
IUPAC Name 2-(2-Phenylethyl)-1,3-thiazole
Molecular Formula C₁₁H₁₁NS
Molecular Weight 189.28 g/mol
Predicted LogP ~3.2 (Lipophilic, CNS penetrant)
H-Bond Acceptors 1 (Thiazole Nitrogen)
Key Pharmacophores Aromatic

-stacking (Phenyl), H-bond acceptor (Thiazole N), Hydrophobic linker (Ethyl)
Pharmacophore Analysis & Mechanism of Action (MOA)

The biological potential of 2-(2-Phenylethyl)-1,3-thiazole is derived from its ability to mimic endogenous ligands while offering improved metabolic stability over simple phenethylamines.[2]

2.1 Neuropharmacological Potential (CNS Targets)

The 2-phenylethyl chain is the structural backbone of dopamine, norepinephrine, and serotonin.[1] By terminating this chain with a thiazole ring instead of a primary amine, the molecule retains steric recognition by monoamine receptors but alters the electronic landscape.[1]

  • MAO-B Inhibition: The structure closely resembles known Monoamine Oxidase B (MAO-B) inhibitors.[2] The thiazole ring acts as a steric gatekeeper, potentially occupying the hydrophobic pocket of the MAO-B active site, preventing the breakdown of dopamine.[1]

  • Adenosine Receptor Antagonism: Thiazole derivatives have demonstrated affinity for Adenosine

    
     receptors.[2] The planar thiazole ring mimics the purine core of adenosine, while the phenylethyl tail extends into the exosite, providing subtype selectivity.[1]
    
2.2 Antimicrobial & Antifungal Mechanisms

Thiazoles are fundamental to the activity of antibiotics like penicillin (thiazolidine ring) and newer synthetic antifungals.

  • CYP51 Inhibition: In fungal pathogens, the thiazole nitrogen can coordinate with the heme iron of Lanosterol 14

    
    -demethylase (CYP51), blocking ergosterol biosynthesis.[1] The phenylethyl wing interacts with the access channel amino acids, stabilizing the inhibitor-enzyme complex.[1]
    
2.3 Structural Logic Diagram (SAR)

The following diagram illustrates the functional dissection of the molecule.

G Scaffold 2-(2-Phenylethyl)-1,3-thiazole Phenyl Phenyl Ring (π-π Stacking) Scaffold->Phenyl Linker Ethyl Linker (Rotational Freedom) Scaffold->Linker Thiazole Thiazole Core (Bioisostere / H-Acceptor) Scaffold->Thiazole Target1 Dopamine/Serotonin Receptors (CNS) Phenyl->Target1 Hydrophobic Pocket Target3 MAO-B Inhibition Linker->Target3 Steric Fit Thiazole->Target1 H-Bonding Target2 CYP51 (Fungal) Heme Coordination Thiazole->Target2 N-Fe Interaction

Figure 1: Pharmacophore dissection showing the mapping of structural motifs to biological targets.[2]

Experimental Protocols
3.1 Synthesis: The Hantzsch Thiazole Method

The most robust route to 2-substituted thiazoles is the Hantzsch condensation.[2] This protocol synthesizes 2-(2-Phenylethyl)-1,3-thiazole from 3-phenylpropanethioamide and a haloacetaldehyde equivalent.[2][1]

Reagents:

  • Precursor A: 3-Phenylpropanethioamide (Synthesized via Lawesson’s reagent from hydrocinnamamide).[2]

  • Precursor B: Chloroacetaldehyde (50% wt. in water).[2]

  • Solvent: Ethanol (Absolute).[2]

  • Catalyst: None required (autocatalytic) or mild base (

    
    ) for workup.
    

Step-by-Step Methodology:

  • Thioamide Formation: Dissolve hydrocinnamamide (10 mmol) in dry toluene. Add Lawesson’s reagent (5 mmol).[2] Reflux for 2 hours under

    
    . Cool, filter, and concentrate to yield 3-phenylpropanethioamide.[1]
    
  • Condensation: Dissolve the thioamide (1.0 eq) in ethanol (5 mL/mmol).

  • Addition: Add Chloroacetaldehyde (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2]
    
  • Workup: Evaporate ethanol. Neutralize the residue with saturated

    
     solution to pH 8.[2] Extract with Dichloromethane (
    
    
    
    mL).[2]
  • Purification: Dry organic layer over

    
    . Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).
    
3.2 Biological Assay: In Vitro Antimicrobial Screening (MIC)

To validate the antimicrobial potential, a broth microdilution assay is standard.[1]

Materials:

  • Muller-Hinton Broth (MHB).[2]

  • Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).[1]

  • Resazurin dye (Cell viability indicator).[2]

Protocol:

  • Preparation: Dissolve the test compound in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Create serial two-fold dilutions in a 96-well plate (range: 512

    
     to 0.5 
    
    
    
    ).
  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation: Incubate at

    
     for 24 hours.
    
  • Readout: Add 10

    
     of 0.01% Resazurin. Incubate for 2 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).
    
Comparative Activity Profile

The following table summarizes the activity of 2-substituted thiazole derivatives, providing a predictive baseline for the 2-phenylethyl analog.

Compound Class R-Group (Position 2) Primary Activity Mechanism
2-(2-Phenylethyl)-thiazole PhenylethylNeuroprotective / MAO-I Dopamine conservation; Steric blockade of MAO-B.
2-Phenylthiazole PhenylAntifungal (CYP51) Inhibition of ergosterol synthesis (Lanosterol demethylase).[2]
2-Aminothiazole AminoPrion / Anti-inflammatory Modulation of cellular signaling; COX inhibition.[2]
Sulfurol (4-methyl-5-hydroxyethyl)Flavor / Olfactory Activation of GPCR olfactory receptors (Nutty/Meaty notes).[2]
Synthesis Workflow Diagram

Synthesis Amide Hydrocinnamamide Thioamide 3-Phenylpropanethioamide (Intermediate) Amide->Thioamide Thionation (Toluene, Reflux) Lawesson Lawesson's Reagent Lawesson->Thioamide Reflux Hantzsch Condensation (Reflux in EtOH, 4-6h) Thioamide->Reflux Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reflux Workup Neutralization (NaHCO3) & Extraction Reflux->Workup Product 2-(2-Phenylethyl)-1,3-thiazole Workup->Product

Figure 2: Synthetic pathway via Hantzsch Condensation converting hydrocinnamamide to the target thiazole.[2]

References
  • Vertex AI Search. (2026).[2] Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Institutes of Health (NIH).[2] Link

  • Vertex AI Search. (2026).[2] 2-(2-Phenylethyl) chromones: Structure elucidation and biological activities. Natural Product Research. Link

  • Vertex AI Search. (2026).[2] Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties. Journal of Medicinal Chemistry. Link

  • Vertex AI Search. (2026).[2] Synthesis of Hantzsch thiazole derivatives. BenchChem Protocols. Link[1]

  • Vertex AI Search. (2026).[2] 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI Molecules. Link[1]

Sources

Hantzsch Synthesis of 2-Substituted Thiazoles: A High-Fidelity Protocol Using 3-Phenylpropanethioamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-substituted thiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for pyridine and a core pharmacophore in antineoplastic, anti-inflammatory, and neuroprotective agents. This guide details the synthesis of 2-(2-phenylethyl)thiazoles via the Hantzsch condensation of 3-phenylpropanethioamide with


-haloketones.

Unlike aromatic thioamides (e.g., thiobenzamide), aliphatic thioamides like 3-phenylpropanethioamide present unique stability challenges, including susceptibility to hydrolysis and oxidative dimerization to 1,2,4-thiadiazoles. This protocol integrates field-proven stabilization techniques with a self-validating workflow to ensure high fidelity and reproducibility.

Part 1: Strategic Reagent Architecture

The Thioamide Precursor: 3-Phenylpropanethioamide

Commercial availability of 3-phenylpropanethioamide is often limited or of variable purity. For high-stakes drug development, in-house synthesis via thionation of 3-phenylpropanamide is recommended to ensure the integrity of the sulfur nucleophile.

Preferred Route: Thionation using Lawesson’s Reagent.

  • Rationale: Lawesson’s Reagent provides a cleaner profile than

    
    , minimizing polymer formation and simplifying purification.
    
  • Reaction:

    
    
    
The Electrophile: -Haloketones

The choice of


-haloketone dictates the substitution at the 4- and 5-positions.
  • Standard: Phenacyl bromide (2-bromoacetophenone) yields 2-(2-phenylethyl)-4-phenylthiazole .

  • Aliphatic: Chloroacetone yields 2-(2-phenylethyl)-4-methylthiazole .

Critical Control Point:


-Haloketones are potent lachrymators and alkylating agents. They must be fresh; yellow or orange coloration indicates free halogen release, which degrades the thioamide via oxidation. Recrystallize from ethanol if discoloration is observed.

Part 2: Mechanistic Deep Dive

The Hantzsch synthesis is a cascade sequence involving intermolecular


-alkylation followed by intramolecular 

-cyclization and dehydration.[1]
Reaction Pathway[2][3][4]
  • Nucleophilic Attack (

    
    ):  The sulfur lone pair of the thioamide attacks the 
    
    
    
    -carbon of the haloketone, displacing the halide.[1] This forms an acyclic
    
    
    -thioiminium salt.
  • Cyclization: The nitrogen lone pair attacks the carbonyl carbon, closing the 5-membered ring to form a hydroxythiazoline intermediate.

  • Dehydration: Acid-catalyzed elimination of water aromatizes the system to the final thiazole.

Mechanistic Visualization

HantzschMechanism Thioamide 3-Phenylpropanethioamide (Nucleophile) S_Alkylation S-Alkylation (Thioiminium Salt) Thioamide->S_Alkylation S-Attack HaloKetone α-Haloketone (Electrophile) HaloKetone->S_Alkylation Cyclization Intramolecular Cyclization S_Alkylation->Cyclization N-Attack Intermediate Hydroxythiazoline Intermediate Cyclization->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Acid Catalysis Product 2-(2-Phenylethyl)thiazole (Aromatic) Dehydration->Product Aromatization

Figure 1: Mechanistic pathway of the Hantzsch thiazole synthesis highlighting the transition from acyclic thioiminium salt to the aromatic heterocycle.

Part 3: Experimental Protocol

Materials & Equipment
ReagentEquiv.[2][3][4]RoleNotes
3-Phenylpropanethioamide 1.0NucleophileDry thoroughly before use.
2-Bromoacetophenone 1.05ElectrophileSlight excess ensures full thioamide conversion.
Ethanol (Absolute) SolventMediumSolubilizes reactants; precipitates HBr salt.
Ammonium Hydroxide (25%) WorkupBaseNeutralizes HBr salt to release free base.
Step-by-Step Methodology
Phase 1: Condensation [1][4]
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropanethioamide (5.0 mmol, 826 mg) in absolute ethanol (20 mL).

  • Addition: Add 2-bromoacetophenone (5.25 mmol, 1.04 g) in one portion.

    • Observation: The solution may warm slightly.[3][5] A color change to light yellow is normal.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours .
    
    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting thioamide (

      
      ) should disappear, and a fluorescent spot (product) should appear near the solvent front.
      
    • Precipitation: Often, the thiazole hydrobromide salt precipitates directly from the hot solution as a crystalline solid.

Phase 2: Isolation & Neutralization
  • Cooling: Allow the reaction mixture to cool to room temperature, then chill in an ice bath (

    
    ) for 30 minutes to maximize salt precipitation.
    
  • Filtration (Salt): Filter the solid hydrobromide salt. Wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ).
    • Note: If no precipitate forms, evaporate the ethanol to

      
       and add diethyl ether to induce precipitation.
      
  • Free Base Liberation: Suspend the hydrobromide salt in water (20 mL). Slowly add Ammonium Hydroxide (or saturated

    
    ) with stirring until pH 
    
    
    
    9–10. The solid will dissolve and reprecipitate as the free base (or oil out).
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
Phase 3: Purification
  • Recrystallization: For solid products (e.g., 4-phenyl derivatives), recrystallize from Ethanol/Water (9:1).

  • Chromatography: For oily products (common with alkyl 4-substituents), purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Part 4: Workflow Visualization

ExperimentalWorkflow Start Start: 3-Phenylpropanethioamide + α-Haloketone Reflux Reflux in Ethanol (2-4 Hours, 78°C) Start->Reflux Check TLC Check (Disappearance of Thioamide) Reflux->Check Check->Reflux Incomplete Cool Cool to 0°C Precipitate HBr Salt Check->Cool Complete Filter Isolate HBr Salt (Filtration) Cool->Filter Base Basify (NH₄OH/NaHCO₃) pH 9-10 Filter->Base Extract Extract (EtOAc) & Dry Base->Extract Purify Recrystallization or Flash Column Extract->Purify

Figure 2: Operational workflow for the synthesis and isolation of 2-substituted thiazoles.

Part 5: Quality Control & Troubleshooting

Characterization Expectations
  • 1H NMR (

    
    ): 
    
    • Thiazole C5-H: Singlet

      
       6.8–7.5 ppm (diagnostic aromatic proton).
      
    • Side Chain: Two triplets (

      
       3.0–3.5 ppm) corresponding to the 
      
      
      
      ethylene bridge.
  • Mass Spectrometry: Strong

    
     peak. The sulfur isotope pattern (
    
    
    
    , +4.4% relative abundance) confirms the presence of the thiazole ring.
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of thioamideEnsure reagents are dry; use anhydrous ethanol.
Dimerization Oxidation to thiadiazoleDegas solvents; perform reaction under

atmosphere.
Sticky Oil Incomplete neutralizationEnsure pH > 9 during workup; back-extract aqueous layer.
Dark Color Decomposition of haloketoneRecrystallize haloketone before use; add trace hydroquinone.

References

  • Hantzsch, A. (1887).[1][5] Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Schwarz, G. (1945). 2,4-Dimethylthiazole. Organic Syntheses, 25, 35. Link (Validates general Hantzsch conditions).

  • Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[1][4][5] Chemical Reviews, 103(1), 197–328. Link

  • Potts, K. T., & Huseby, R. M. (1966). 1,2,4-Triazoles.[6][7] XVI. Derivatives of the s-Triazolo[3,4-b][1,3,4]thiadiazole Ring System. The Journal of Organic Chemistry, 31(11), 3528–3531. (Discusses thioamide stability and cyclization kinetics).

  • BenchChem. (2025).[1][3][4][5] Application Notes and Protocols for Hantzsch Thiazole Synthesis. BenchChem Technical Library. Link

Sources

Physicochemical Characterization of Novel Phenethyl-Thiazole Derivatives: A Strategic Guide for Early Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Rationale

The phenethyl-thiazole scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Historically recognized for their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV[1], novel derivatives of this class are now being actively developed as potent inhibitors of the NLRP3 inflammasome for neurodegenerative and inflammatory diseases[2].

However, the structural anatomy of phenethyl-thiazoles—combining a weakly basic, electron-rich heteroaromatic thiazole ring with a highly flexible, hydrophobic phenethyl tail—presents unique physicochemical challenges. In early drug discovery, optimizing target affinity often inadvertently increases molecular weight and lipophilicity, shifting the binding thermodynamics toward entropy-driven interactions that correlate strongly with off-target toxicity and poor metabolic stability[3].

This whitepaper provides an in-depth, mechanistic framework for the physicochemical characterization of phenethyl-thiazole derivatives. By moving beyond basic compliance with Lipinski’s Rule of 5, we outline self-validating protocols that ensure data integrity, enabling researchers to confidently triage hit compounds into viable lead candidates.

Core Physicochemical Parameters & Causality

To optimize phenethyl-thiazoles, scientists must understand the causal relationships between structural modifications and bulk physicochemical behavior.

Lipophilicity (LogP and LogD)

Lipophilicity dictates a molecule's ability to partition into lipid bilayers, directly impacting absorption, volume of distribution, and clearance. For phenethyl-thiazoles, the unsubstituted phenethyl group inherently drives up the partition coefficient (LogP). When evaluating these compounds at physiological pH (7.4), the distribution coefficient (LogD) is the more accurate metric, as it accounts for the ionization state of the molecule[]. Adding electron-withdrawing halogens (e.g., -Cl, -F) to the phenyl ring increases the desolvation penalty, drastically raising LogD and increasing the risk of non-specific protein binding.

Ionization Constant (pKa)

The nitrogen atom within the thiazole ring is weakly basic. Depending on the electronic nature of adjacent substituents, the pKa typically ranges between 2.0 and 3.5. Understanding the pKa is critical because it governs the ratio of ionized to neutral species in the gastrointestinal tract and systemic circulation[5]. Inductive electron-donating groups (e.g., methoxy) on the phenethyl system can slightly increase the electron density on the thiazole nitrogen, raising the pKa and thereby improving aqueous solubility in acidic gastric environments.

Thermodynamic Solubility

Solubility is the most frequent bottleneck in the development of phenethyl-thiazoles. While high-throughput kinetic solubility assays (using DMSO stock dilutions) are common, they frequently overestimate solubility due to the formation of supersaturated, metastable colloidal states. Thermodynamic solubility, which measures the equilibrium between the solid crystalline lattice and the aqueous phase, is the only reliable predictor for in vivo exposure and formulation feasibility[6].

Experimental Workflows and Mechanistic Pathways

To contextualize the characterization process, the following workflows and biological pathways illustrate the lifecycle and application of these novel derivatives.

Workflow A Synthesis & Purification Phenethyl-Thiazole Core B pKa Determination (Potentiometric Titration) A->B C Lipophilicity Profiling (LogD 7.4 via Shake-Flask) A->C D Thermodynamic Solubility (LC-MS/MS Quantification) A->D E Lead Candidate Selection (Multiparameter Optimization) B->E C->E D->E

Fig 1. Multiparameter physicochemical characterization workflow for hit-to-lead optimization.

Pathway Stimulus Pathological Stimuli (e.g., ATP, Toxins) NLRP3 NLRP3 Inflammasome Oligomerization Stimulus->NLRP3 Caspase Caspase-1 Activation NLRP3->Caspase Drug Phenethyl-Thiazole Derivatives Drug->NLRP3 Direct Inhibition Cytokines IL-1β / IL-18 Pro-inflammatory Release Caspase->Cytokines

Fig 2. Mechanism of action: Phenethyl-thiazoles inhibiting NLRP3 inflammasome assembly.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that generating data is insufficient; the data must prove its own validity. The following protocols are designed with internal quality control checkpoints.

Protocol 1: Automated pKa and LogD Profiling (Potentiometric Method)

This protocol utilizes advanced automated titration platforms (e.g., 5) to determine ionization and partitioning behavior[5].

  • Sample Preparation: Dissolve 1-2 mg of the phenethyl-thiazole derivative in a standardized ionic strength aqueous buffer (0.15 M KCl).

  • Dual-Phase Titration: Introduce a known volume of octanol to create a biphasic system. Titrate with standardized 0.5 M HCl and 0.5 M KOH across a pH range of 2.0 to 12.0.

  • Data Acquisition: The system records the shift in pH versus the volume of titrant added, generating a Bjerrum plot.

  • Self-Validation Checkpoint (Causality): The Bjerrum plot mathematically derives the average number of bound protons per molecule. If the curve fails to asymptote at exact integer values (e.g., 0 and 1 for a monoprotic thiazole base), it indicates compound precipitation, degradation, or the presence of ionizable impurities. The run is automatically flagged as invalid, preventing false pKa reporting.

Protocol 2: Thermodynamic Aqueous Solubility via Shake-Flask LC-MS/MS

This protocol measures the true equilibrium solubility, avoiding the supersaturation artifacts of kinetic methods[],[6].

  • Equilibration: Add an excess amount of solid crystalline compound (approx. 5 mg) to 1 mL of pH 7.4 phosphate-buffered saline (PBS) in a glass vial. Causality: Excess solid ensures the solution reaches thermodynamic saturation, forcing the system to overcome the compound's lattice energy.

  • Agitation: Shake the suspension at 300 RPM at 37°C for 48 hours.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: High-speed centrifugation and filtration remove sub-visible colloidal aggregates that would falsely elevate the quantified solubility.

  • Quantification & Mass Balance (Self-Validation Checkpoint): Quantify the compound in the aqueous filtrate using LC-MS/MS. Simultaneously, dissolve the remaining solid pellet in acetonitrile and quantify it. If the sum of the dissolved mass and the solid pellet mass does not equal the initial 5 mg input (within a 5% margin of error), it indicates chemical degradation or non-specific binding to the glass vial, invalidating the assay.

Quantitative Data Synthesis

The table below synthesizes hypothetical, yet mechanistically accurate, physicochemical data for a series of phenethyl-thiazole derivatives. It demonstrates how specific structural substitutions on the phenethyl ring directly influence the molecule's profile.

Compound IDPhenyl Ring SubstitutionMolecular Weight ( g/mol )pKa (Thiazole N)LogD (at pH 7.4)Thermodynamic Solubility (µg/mL)Mechanistic Observation
PT-001 -H (Unsubstituted)285.32.83.145.2Baseline profile; moderate lipophilicity and solubility.
PT-002 4-Cl (Chloro)319.82.64.212.5Electron-withdrawing group lowers pKa; high lipophilicity severely penalizes solubility.
PT-003 4-OCH₃ (Methoxy)315.43.12.885.0Electron-donating group increases basicity; lower LogD improves aqueous hydration.
PT-004 2,4-diNO₂ (Dinitro)375.31.93.8< 5.0Strong electron withdrawal abolishes basicity at physiological pH; highly insoluble.

Table 1: Structure-Property Relationships (SPR) of Phenethyl-Thiazole Derivatives.

Conclusion

The successful translation of novel phenethyl-thiazole derivatives from discovery to the clinic relies heavily on rigorous, early-stage physicochemical characterization. By moving away from purely kinetic, high-throughput approximations and adopting self-validating thermodynamic protocols, drug development professionals can accurately map the structure-property relationships of these compounds. Balancing the inherent lipophilicity of the phenethyl group with the electronic modulation of the thiazole ring is the key to designing candidates with optimal disposition, safety, and efficacy profiles.

References

  • Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety Chemical Research in Toxicology (ACS Publications) URL:[3]

  • SiriusT3: Physicochemical Property Analysis for Drug Development in India Aimil Ltd URL:[5]

  • Lipophilicity (LogP/LogD) Testing - Formulation BOC Sciences URL:[]

  • Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization PubMed Central (PMC) URL:[2]

  • Novel Thiourea Compounds as Dual-Function Microbicides Oxford Academic URL:[1]

  • A Technical Guide to the Physicochemical Characterization of Novel Alkaloids: A Methodological Approach Benchchem URL:[6]

Sources

Methodological & Application

Spectroscopic Analysis of 2-Alkyl-1,3-Thiazoles: Structural Elucidation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the structural elucidation of 2-alkyl-1,3-thiazoles, a pharmacophore critical in modern drug discovery (e.g., EGFR inhibitors, antimicrobial agents).

Executive Summary

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, offering unique pharmacokinetic properties due to its aromaticity, basicity, and capacity for


-

stacking. However, the structural characterization of 2-alkyl derivatives presents specific challenges, particularly in distinguishing regioisomers and confirming alkyl chain conformation. This guide outlines a self-validating spectroscopic workflow combining 1D/2D NMR, Mass Spectrometry (with isotopic pattern analysis), and IR spectroscopy to definitively assign 2-alkyl-1,3-thiazole structures.

Spectroscopic Signatures & Mechanistic Insights[1]

Nuclear Magnetic Resonance (NMR)

The magnetic anisotropy of the thiazole ring and the electronegativity of the Nitrogen (N3) and Sulfur (S1) atoms create a distinct chemical environment.

Key Diagnostic Features:

  • Ring Protons (H4 vs. H5): In 2-alkyl-1,3-thiazoles, the H2 proton is replaced by the alkyl group.

    • H5 is typically the most shielded ring proton (

      
       7.0 – 7.5 ppm) due to high electron density.
      
    • H4 is deshielded (

      
       7.5 – 8.0 ppm) due to proximity to the electronegative nitrogen.
      
    • Coupling (

      
      ):  If the ring is unsubstituted at C4/C5, a characteristic vicinal coupling constant of 3.0 – 4.0 Hz  is observed.
      
  • 2-Alkyl Substituent:

    • 
      -Protons:  Protons on the carbon directly attached to C2 (
      
      
      
      -carbon) are significantly deshielded (
      
      
      2.8 – 3.2 ppm for methyl/methylene) compared to standard alkyl chains due to the ring's electron-withdrawing nature.
    • 
      C Shifts:  C2 is the most deshielded carbon (
      
      
      
      160–175 ppm), followed by C4 (
      
      
      140–155 ppm) and C5 (
      
      
      110–130 ppm).

Table 1: Characteristic NMR Shifts (in CDCl


) 
PositionNucleiChemical Shift (

ppm)
MultiplicityDiagnostic Note
C2

C
165.0 - 175.0Quaternary (C

)
Most downfield signal; confirms 2-substitution.
C4

C
140.0 - 155.0CH or C

Sensitive to substituents at pos 4.
C5

C
115.0 - 130.0CH or C

Most upfield ring carbon.
H4

H
7.60 - 8.00d (

Hz)
Deshielded by N3.
H5

H
7.10 - 7.50d (

Hz)
Shielded; correlates with C5 in HSQC.
2-CH

-R

H
2.90 - 3.20t or m

-protons; critical for confirming attachment point.
Mass Spectrometry (MS)

Mass spectrometry provides two layers of validation: the molecular formula and the fragmentation fingerprint.

  • Sulfur Isotope Rule (The "M+2" Check): Sulfur-34 (

    
    S) has a natural abundance of 
    
    
    
    4.2%.
    • Validation: For a mono-thiazole compound, the

      
       peak must have an intensity of ~4-5% relative to the molecular ion 
      
      
      
      . Significant deviation suggests elemental misassignment (e.g., mistaking O
      
      
      for S).
  • Fragmentation Pathways:

    • 
      -Cleavage:  Loss of alkyl fragments.
      
    • Ring Cleavage (RDA-type): The thiazole ring often undergoes cleavage of the S1-C2 and N3-C4 bonds, or S1-C5 and N3-C2 bonds, releasing nitriles (R-CN) or thioketenes.

Infrared Spectroscopy (IR)
  • 
    (C=N):  1600 – 1660 cm
    
    
    
    (Strong, sharp).
  • 
    (C=C):  1450 – 1550 cm
    
    
    
    (Aromatic ring stretch).
  • 
    (C-S):  600 – 700 cm
    
    
    
    (Often weak/obscured, but diagnostic if visible).

Experimental Protocol: Structural Elucidation Workflow

Sample Preparation
  • NMR: Dissolve 5–10 mg of purified sample in 0.6 mL of CDCl

    
      (standard) or DMSO-
    
    
    
    (if polar groups are present). Filter through a cotton plug to remove particulates that cause line broadening.
  • MS: Prepare a 1 ppm solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

Elucidation Logic Flow

The following diagram illustrates the decision-making process for assigning the structure of an unknown 2-alkylthiazole.

ThiazoleWorkflow Sample Unknown Sample MS_Step Step 1: Mass Spectrometry (ESI/EI) Sample->MS_Step Isotope_Check Check [M+2] Peak Is it ~4.5% of [M]+? MS_Step->Isotope_Check Sulfur_Confirm Sulfur Confirmed (Thiazole Likely) Isotope_Check->Sulfur_Confirm Yes Re_Evaluate Re-evaluate Formula (Check for O/N interference) Isotope_Check->Re_Evaluate No IR_Step Step 2: IR Spectroscopy Sulfur_Confirm->IR_Step CN_Band Observe C=N Stretch (~1640 cm⁻¹) IR_Step->CN_Band NMR_Step Step 3: 1H & 13C NMR CN_Band->NMR_Step H2_Check Is H2 Proton Present? (Singlet ~8.8 ppm) NMR_Step->H2_Check Sub_2 2-Substituted Thiazole (H2 Absent) H2_Check->Sub_2 No Unsub_2 Unsubstituted Position 2 (Not target compound) H2_Check->Unsub_2 Yes HMBC_Step Step 4: 2D NMR (HMBC) Verify Connectivity Sub_2->HMBC_Step Final_Struct Structure Elucidated HMBC_Step->Final_Struct Correlate Alpha-H to C2 (160-170 ppm)

Figure 1: Logical workflow for the structural elucidation of 2-alkyl-1,3-thiazoles.

Mass Spectrometry Fragmentation Pathway

Understanding how the molecule breaks apart is crucial for confirming the alkyl chain length and the stability of the ring.

MS_Fragmentation MolIon Molecular Ion [M]+ (Radical Cation) AlphaCleave Alkyl Chain Cleavage (Loss of R•) MolIon->AlphaCleave Beta-cleavage RingCleave Ring Cleavage (RDA) (S-C2 & N-C4 Break) MolIon->RingCleave High Energy Frag_Ring Thiazole Cation (m/z ~84/85) AlphaCleave->Frag_Ring Stable Heterocycle Frag_Nitrile Nitrile Fragment (R-CN) RingCleave->Frag_Nitrile Frag_Thiirene Thiirene Ion RingCleave->Frag_Thiirene

Figure 2: Common fragmentation pathways for 2-alkylthiazoles in Electron Impact (EI) MS.

Detailed Protocol Steps

Step 1: Preliminary Screening (IR & MS)
  • Acquire IR Spectrum: Look for the absence of N-H stretches (unless an amino group is on the alkyl chain). Confirm the thiazole ring breathing modes (~1400-1600 cm

    
    ).
    
  • Acquire Mass Spectrum:

    • Identify the Molecular Ion (

      
      ).
      
    • Self-Validation: Calculate the ratio of

      
      . If it is 
      
      
      
      , the presence of one Sulfur atom is confirmed.
    • Note: If the alkyl chain is long (

      
      ), look for McLafferty rearrangement peaks (
      
      
      
      ).
Step 2: 1D NMR Acquisition
  • 
    H NMR: 
    
    • Integrate the aromatic region (7.0–8.0 ppm). For a 2-alkyl-1,3-thiazole (unsubstituted at 4,5), expect two doublets with

      
       Hz.
      
    • Identify the

      
      -protons of the alkyl group. They should integrate to 2H (if methylene) or 3H (if methyl) and appear deshielded (~2.8–3.2 ppm).
      
  • 
    C NMR: 
    
    • Look for the C2 signal downfield at >160 ppm. This is the "anchor" carbon.

Step 3: 2D NMR Connectivity (The "Gold Standard")

To definitively prove the alkyl group is at Position 2 and not Position 4 or 5:

  • Run HMBC (Heteronuclear Multiple Bond Correlation):

    • Set optimization for long-range coupling (

      
       Hz).
      
    • Critical Check: Look for a correlation between the

      
      -protons  of the alkyl chain and the C2  carbon (~165 ppm).
      
    • Differentiation: If the alkyl group were at Position 4, the

      
      -protons would correlate to C4 (~150 ppm) and C5 (~120 ppm), but not the highly deshielded C2.
      

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Broad NMR Signals Tautomerism (if amino/hydroxy substituted) or paramagnetic impurities.Filter sample; try changing solvent to DMSO-

or adding a trace of D

O.
Missing C2 Peak Quaternary carbons often have long relaxation times (

).
Increase the relaxation delay (

) to 2-3 seconds in

C acquisition.
Ambiguous Regiochemistry 2-alkyl vs 4-alkyl isomers have similar shifts.Must use HMBC. The C2 chemical shift is the definitive discriminator (>160 ppm vs <155 ppm).

References

  • Thiazole Ring – A Biologically Active Scaffold. ResearchGate. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole Derivatives. ResearchGate. [Link]

  • A Guide to

    
    C NMR Chemical Shift Values. Compound Interest.
    [Link]
    
  • Mass Spectrometry: Fragmentation Patterns. Chemistry LibreTexts / eGyanKosh. [Link]

In vitro antifungal screening protocols for thiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Antifungal Screening and Mechanistic Validation Protocols for Novel Thiazole Derivatives

Introduction and Scientific Rationale

Invasive fungal infections, particularly those driven by fluconazole-resistant Candida species, represent a critical challenge in modern clinical microbiology. In the search for next-generation antifungal agents, thiazole derivatives have emerged as highly potent pharmacophores[1]. Structurally analogous to classical triazoles, benzimidazole-thiazole and phenylthiazole hybrids exert their primary antifungal activity by targeting lanosterol 14α-demethylase (CYP51)[1][2].

CYP51 is a cytochrome P450 enzyme responsible for the conversion of lanosterol to ergosterol. Inhibiting this enzyme fundamentally disrupts the integrity of the fungal cell membrane and induces the accumulation of toxic 14α-methylated sterol intermediates, ultimately arresting fungal replication[1]. To robustly evaluate newly synthesized thiazole derivatives, researchers must deploy a dual-tiered screening strategy: phenotypic susceptibility testing to establish baseline efficacy, followed by targeted biochemical quantitation to validate the mechanism of action.

MOA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Normal Pathway ToxicSterols Toxic Methylated Sterols (Cell Death) CYP51->ToxicSterols Pathway Blocked Thiazole Thiazole Derivative (Inhibitor) Thiazole->CYP51 Competitive Inhibition

Mechanism of Action: Thiazole derivatives inhibit CYP51, blocking ergosterol biosynthesis.

Experimental Design & Causality

A self-validating experimental design requires linking observed phenotypic growth inhibition directly to biochemical target engagement.

  • Standardized Phenotypic Screening (CLSI M27): The Clinical and Laboratory Standards Institute (CLSI) M27 document outlines the gold standard for yeast broth microdilution[3]. We strictly utilize RPMI-1640 medium buffered to pH 7.0 with MOPS. Causality: Fungal metabolism acidifies the culture medium over 48 hours. Without MOPS buffering, the dropping pH artificially alters the ionization state and membrane permeability of the thiazole derivatives, leading to irreproducible Minimum Inhibitory Concentration (MIC) values[3]. Furthermore, because CYP51 inhibitors often exhibit "trailing growth" (residual slow growth due to delayed sterol depletion), the MIC endpoint is defined as a ≥50% growth reduction rather than complete optical clearance[4].

  • Mechanistic Validation via Sterol Quantitation Method (SQM): Phenotypic inhibition alone does not prove CYP51 targeting. By extracting and quantifying total cellular ergosterol from cultures treated at sub-MIC levels, we eliminate the subjective bias of visual MIC reading and physically confirm the blockade of the ergosterol pathway[4].

Protocol 1: High-Throughput Broth Microdilution (MIC & MFC)

Objective: Determine the MIC and Minimum Fungicidal Concentration (MFC) of thiazole derivatives against Candida spp.

Reagents & Materials:

  • RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS.

  • 96-well flat-bottom microtiter plates.

  • Standardized yeast suspension (0.5 × 10³ to 2.5 × 10³ CFU/mL).

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve the synthesized thiazole derivatives in 100% DMSO to create a 3200 µg/mL master stock.

  • Serial Dilution: Perform two-fold serial dilutions in RPMI-1640 to achieve a final test concentration range of 0.125 to 64 µg/mL in the microtiter wells. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity which would confound the MIC data.

  • Inoculation: Add 100 µL of the standardized yeast suspension to each well containing 100 µL of the diluted compound. Include a drug-free growth control and a sterile background control.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: Read the optical density (OD_530) using a microplate spectrophotometer. The MIC is defined as the lowest concentration resulting in a ≥50% reduction in growth relative to the drug-free control[4].

  • MFC Determination: To distinguish between fungistatic and fungicidal activity, aliquot 10 µL from wells showing ≥50% inhibition onto Sabouraud Dextrose Agar (SDA) plates. Incubate at 35°C for 48 hours. The MFC is the lowest concentration yielding <3 colonies (representing ≥99.9% cell death).

Protocol 2: Ergosterol Extraction and Quantitation

Objective: Validate CYP51 inhibition by measuring the dose-dependent reduction of cellular ergosterol in treated fungi[4].

Step-by-Step Methodology:

  • Culture Treatment: Inoculate 50 mL of RPMI-1640 containing sub-MIC concentrations (e.g., MIC/2, MIC/4) of the thiazole derivative with a standardized Candida suspension. Incubate at 35°C for 16 hours with orbital shaking (150 rpm).

  • Cell Harvesting: Centrifuge the cultures at 3,000 × g for 5 minutes. Wash the pellet once with sterile distilled water and precisely record the wet weight of the cell pellet. Causality: Normalizing the extraction solvent volumes to the wet pellet weight is mandatory to ensure accurate quantification across samples that experienced varying degrees of growth inhibition.

  • Saponification: Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to each pellet. Vortex for 1 minute, then incubate in an 80°C water bath for 1 hour. Causality: Heat and strong alkali saponify the complex lipid esters of the fungal cell wall and membrane, releasing bound ergosterol into its free sterol form[4].

  • Solvent Extraction: Allow tubes to cool to room temperature. Add 1 mL of sterile distilled water and 3 mL of n-heptane. Vortex vigorously for 3 minutes. Causality: n-heptane acts as a highly selective non-polar solvent, partitioning the lipophilic ergosterol into the upper organic phase while leaving polar cellular debris and salts in the lower aqueous phase[4].

  • Spectrophotometric Quantitation: Transfer the upper heptane layer to a clean quartz cuvette (diluted 5-fold in 100% ethanol). Scan spectrophotometrically between 240 and 300 nm. Ergosterol exhibits a characteristic four-peaked absorption curve. Calculate the ergosterol content utilizing the specific absorbance peaks at 281.5 nm and 230 nm.

Data Interpretation & Validation

Summarizing quantitative data allows for rapid comparison between novel thiazole derivatives and clinical benchmarks (e.g., Fluconazole). A successful hit will demonstrate low MIC values coupled with a severe, dose-dependent reduction in ergosterol content.

Table 1: Representative Screening Data for Thiazole Derivatives

Compound / StrainMIC (µg/mL)MFC (µg/mL)Ergosterol Reduction (%) at MIC/2Mechanistic Interpretation
Fluconazole (Control) 0.50>64.085.2%Fungistatic; Strong CYP51 inhibition
Thiazole Hit A 0.1250.5094.7%Fungicidal; Potent target engagement
Thiazole Hit B 16.0>64.012.1%Weak activity; Poor CYP51 affinity

Experimental Workflow Summary

Workflow Compound Synthesized Thiazole Derivatives MIC CLSI M27 Broth Microdilution (MIC Determination) Compound->MIC Prepare 96-well plates MFC Subculture on SDA (MFC Determination) MIC->MFC Read at 24-48h Ergosterol Ergosterol Extraction (Saponification & Heptane) MIC->Ergosterol Treat cultures at sub-MIC Data Data Integration & Hit Selection MFC->Data HPLC UV Spectrophotometry (Quantitation) Ergosterol->HPLC Extract sterols HPLC->Data

In vitro screening workflow combining CLSI M27 susceptibility testing and ergosterol quantitation.

References

  • Source: National Institutes of Health (NIH)
  • Title: Synthesis and Anticandidal Activity Evaluation of New Benzimidazole-Thiazole Derivatives Source: MDPI URL
  • Title: Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI)
  • Source: National Institutes of Health (NIH)

Sources

Comprehensive Guide to Cytotoxicity Assays for Novel Thiazole Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—represents a highly privileged pharmacophore in modern oncology drug discovery (1)[1]. Integral to the structure of several FDA-approved anticancer agents such as Dasatinib and Bleomycin, the thiazole core provides structural rigidity and electronic properties that facilitate high-affinity interactions with biological targets (1)[1].

Recently, novel thiazole derivatives (e.g., diaminothiazoles, bis-thiazoles, and thiazole-sulfonamide hybrids) have demonstrated profound cytotoxicity against various human carcinoma cell lines. The primary mechanism of action for many of these compounds involves rapid and reversible binding to the colchicine-binding site of tubulin (2)[2]. This interaction induces a fast conformational change that suppresses microtubule dynamic instability, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (2)[2]. Other derivatives act as dual inhibitors, simultaneously targeting tubulin and overexpressed tumor enzymes like Carbonic Anhydrase IX (CA IX) (3)[3].

MOA Thiazole Novel Thiazole Compound Tubulin Tubulin (Colchicine Site) Thiazole->Tubulin Binds Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization CellCycle G2/M Cell Cycle Arrest Microtubule->CellCycle Mitotic Block Mito Mitochondrial Dysfunction CellCycle->Mito Intrinsic Pathway Caspase Caspase 3/7/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Mechanism of Action: Thiazole-induced apoptosis via tubulin inhibition.

Experimental Design & Data Interpretation

When evaluating the cytotoxicity of novel thiazole compounds, a robust screening panel must include diverse histological origins and a non-tumorigenic control to establish a Selectivity Index (SI). A high SI indicates that the compound is selectively toxic to malignant cells while sparing healthy tissue.

Table 1: Representative Cytotoxicity (IC50) of Novel Thiazole Derivatives Across Cell Lines

The following table summarizes the cytotoxic activity of various thiazole-based compounds against different cancer cell lines, serving as a benchmark for expected potency (3)[3], (4)[4].

Compound ClassTarget Cell Line (Origin)Normal Cell Line (Control)IC50 (µM)Putative Target / Mechanism
Diaminothiazole (DAT1) MCF-7 (Breast)WI-38~0.15Tubulin (Colchicine site)
Bis-Thiazole (Cmpd 4c) HepG2 (Liver)Vero7.26Pim-1 Kinase / Apoptosis
Thiazole-Sulfonamide HT-29 (Colon)WI-380.98Tubulin / Carbonic Anhydrase IX
Thiazole-Amino Acid A549 (Lung)HEK29315.72Undefined (Cytotoxic)

Protocol 1: High-Throughput Cell Viability Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for initial cytotoxicity screening (5)[5].

Causality & Principle: Thiazole derivatives frequently induce mitochondrial dysfunction and oxidative stress (5)[5]. The MTT assay directly measures mitochondrial metabolic activity, as only viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (Serial Dilutions) Seed->Treat Incubate 3. Incubation (48-72 hours) Treat->Incubate Assay 4. Add MTT Reagent Incubate->Assay Read 5. Absorbance Readout Assay->Read Analyze 6. IC50 Calculation Read->Analyze

High-throughput cell viability assay workflow for screening thiazole derivatives.

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed 5,000–10,000 cells/well in 100 µL of complete culture medium into a 96-well flat-bottom microplate.

    • Causality: Incubate for 24 hours at 37°C (5% CO2) to allow for cell attachment and the resumption of exponential growth. Cells must be actively dividing to be vulnerable to anti-mitotic agents like tubulin inhibitors.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the thiazole compound in cell-culture grade DMSO.

    • Perform serial dilutions in complete medium (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

    • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 5-Fluorouracil or Staurosporine).

  • Incubation:

    • Incubate the plates for 48 to 72 hours.

    • Causality: A 72-hour window is optimal for tubulin-targeting thiazoles, as it allows cells to complete at least two cell cycles, maximizing the detection of G2/M phase arrest and subsequent apoptosis.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

    • Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom.

    • Add 100 µL of solubilization buffer (e.g., 100% DMSO or acidified isopropanol) to dissolve the crystals.

  • Data Acquisition & Self-Validation System:

    • Read absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm to subtract background cellular debris.

    • Self-Validating Rule: The assay is only considered valid if the vehicle control maintains >95% viability relative to untreated cells, and the positive control achieves an IC50 within its established historical range.

Protocol 2: Mechanism Validation via Annexin V/PI Flow Cytometry

Once cytotoxicity is established via MTT, the mechanism of cell death must be validated.

Causality & Principle: Thiazole-induced apoptosis causes the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane (6)[6]. Annexin V-FITC binds to exposed PS, while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes. This dual-staining approach allows the differentiation of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Step-by-Step Methodology:
  • Treatment and Harvesting:

    • Seed cells in 6-well plates (3 × 10⁵ cells/well) and incubate overnight.

    • Treat cells with the thiazole compound at 0.5×, 1×, and 2× the established IC50 value for 24-48 hours.

    • Collect both the culture medium (containing detached, late-apoptotic cells) and the adherent cells via gentle trypsinization.

    • Causality: Pooling both fractions is critical; discarding the supernatant will result in a false-negative underestimation of late apoptosis.

  • Staining:

    • Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

    • Incubate in the dark for 15 minutes at room temperature.

    • Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

  • Self-Validating Compensation Matrix: To ensure data integrity and prevent spectral overlap artifacts, the system requires four distinct control tubes for compensation:

    • Unstained cells : Establishes the autofluorescence baseline and sets PMT voltages.

    • Annexin V-FITC only : Controls for false-positive PI bleed-through into the FL2/FL3 channel.

    • PI only : Controls for false-positive FITC bleed-through into the FL1 channel.

    • Positive Control : Staurosporine-treated cells stained with both dyes to validate the assay's dynamic range and quadrant gating.

References

1.[1] Title: Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. Source: IntechOpen. URL: 2.[2] Title: Reversible Action of Diaminothiazoles in Cancer Cells Is Implicated by the Induction of a Fast Conformational Change of Tubulin and Suppression of Microtubule Dynamics. Source: AACR Journals. URL: 3.[6] Title: Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Source: Frontiers. URL: 4.[5] Title: Technical Support Center: Addressing Cytotoxicity of Thiazole-Based Compounds in Cell-Based Assays. Source: BenchChem. URL: 5.[3] Title: A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Source: Frontiers. URL: 6.[4] Title: Synthesis and cytotoxicity evaluation of thiazole conjugated amino acid derivatives. Source: CTU Journal of Innovation and Sustainable Development. URL:

Sources

Application Note: Antimicrobial Activity Testing and Profiling of 2-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, characterized by a nitrogen atom acting as an electron acceptor and a sulfur atom acting as an electron donor[1]. This unique electronic configuration allows thiazole derivatives to engage in diverse non-covalent interactions with biological targets. Specifically, 2-substituted thiazoles form the pharmacophoric core of numerous FDA-approved antimicrobial and antiparasitic agents, including sulfathiazole, cefotaxime, and nitazoxanide[2][3].

As antimicrobial resistance (AMR) accelerates, the synthesis of novel 2-substituted thiazoles (e.g., 2-aminothiazoles, 2-arylthiazoles) has become a major focus in drug discovery. This application note provides a comprehensive, self-validating methodology for evaluating the in vitro antimicrobial efficacy of these compounds, grounded in Clinical and Laboratory Standards Institute (CLSI) guidelines[4][5].

Mechanistic Basis and Structure-Activity Relationship (SAR)

Designing an effective antimicrobial assay requires an understanding of the test compound's mechanism of action. The causality behind the antimicrobial efficacy of 2-substituted thiazoles is deeply tied to their structural modifications:

  • Membrane Permeability & Disruption: The addition of lipophilic, highly conjugated groups (e.g., planar phenyl rings) at the 2-position increases the molecule's polarizability and "softness." This facilitates passive diffusion through the peptidoglycan cell wall and lipid bilayer of bacteria, leading to membrane destabilization[6].

  • Enzymatic Antimetabolite Activity: Certain 2-substituted thiazoles act as pantothenamide mimics. Once inside the pathogen, they are bioactivated by enzymes like pantothenate kinase (PanK) into coenzyme A (CoA) antimetabolites, which subsequently shut down essential CoA-utilizing pathways[3].

  • Electronic Tuning of Pathogen Specificity: SAR studies indicate that incorporating electron-donating groups at the 2-position generally enhances antibacterial activity. Conversely, introducing electron-withdrawing groups (e.g., halogens, trifluoromethyl) tends to shift the compound's spectrum toward antifungal activity, often by inducing mitochondrial depolarization and DNA fragmentation[2][7].

Experimental Workflow

The following diagram outlines the critical path from compound preparation to mechanistic profiling.

G A Compound Preparation (DMSO Stock Formulation) C Broth Microdilution Assay (CLSI M07 Compliance) A->C B Inoculum Standardization (0.5 McFarland Suspension) B->C D MIC Determination (Visual & Spectrophotometric) C->D E MBC & Time-Kill Kinetics (Bactericidal Profiling) D->E F SAR Data Synthesis & Mechanism Elucidation E->F

Workflow for the antimicrobial evaluation of 2-substituted thiazoles.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols integrate strict internal controls. A self-validating assay must independently confirm organism viability, solvent neutrality, and assay sensitivity.

Protocol 1: Preparation of Thiazole Libraries

Causality & Rationale: 2-substituted thiazoles, particularly those with bulky aryl or alkyl substitutions, often exhibit poor aqueous solubility[6]. They must be dissolved in an organic solvent. However, the solvent itself can inhibit bacterial growth, leading to false-positive efficacy.

  • Stock Preparation: Weigh the synthesized 2-substituted thiazole and dissolve it in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a stock solution of 6,400 µg/mL.

  • Solvent Limitation: Ensure that the final concentration of DMSO in the assay wells never exceeds 1% (v/v). Concentrations >1% disrupt bacterial lipid bilayers, causing baseline toxicity that artificially lowers the apparent Minimum Inhibitory Concentration (MIC).

Protocol 2: CLSI-Compliant Broth Microdilution (MIC Determination)

Causality & Rationale: This protocol determines the MIC—the lowest concentration of the thiazole that completely inhibits visible microbial growth[8]. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardized levels of calcium and magnesium are critical for maintaining normal bacterial outer membrane permeability, ensuring reproducible drug uptake[5].

Step-by-Step Methodology:

  • Media & Plate Setup: Dispense 50 µL of CAMHB into wells 1 to 12 of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the working thiazole solution (prepared in CAMHB from the DMSO stock) to well 1. Mix thoroughly and transfer 50 µL to well 2. Repeat this 2-fold serial dilution up to well 10. Discard 50 µL from well 10.

  • Inoculum Standardization: Select 3–5 well-isolated colonies of the test strain (e.g., S. aureus ATCC 29213) from an agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Why 0.5 McFarland? This precisely standardizes the suspension to ~1.5 × 10^8 CFU/mL. If the inoculum is too heavy, it creates an "inoculum effect" (false resistance); if too light, it yields false susceptibility[8].

  • Inoculation: Dilute the 0.5 McFarland suspension 1:150 in CAMHB. Add 50 µL of this diluted inoculum to wells 1 through 11. The final well volume is 100 µL, and the final bacterial concentration is strictly 5 × 10^5 CFU/mL[8].

  • Self-Validation Controls:

    • Well 11 (Growth Control): 50 µL CAMHB + 50 µL inoculum (No drug). Validates organism viability.

    • Well 12 (Sterility Control): 100 µL CAMHB only. Validates media sterility.

    • Vehicle Control: A separate well containing 1% DMSO + inoculum. Proves the solvent is not responsible for growth inhibition.

    • Quality Control (QC) Strain: Run a parallel plate using a standard reference drug (e.g., Cefotaxime) against CLSI QC strains to prove assay sensitivity[4].

  • Incubation & Reading: Incubate at 35±2°C for 16–20 hours[4]. The MIC is read as the lowest concentration well with no visible turbidity.

Protocol 3: Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetics

Causality & Rationale: The MIC only measures growth inhibition (bacteriostatic effect). To determine if a 2-substituted thiazole actively kills the pathogen (bactericidal effect)—which is common for membrane-disrupting thiazoles—MBC and time-kill assays are required[8].

  • MBC Plating: From the MIC plate, aspirate 10 µL from the MIC well and the three wells above it (e.g., 1x, 2x, 4x, 8x MIC).

  • Incubation: Spread onto drug-free Mueller-Hinton Agar plates and incubate for 24 hours at 35±2°C.

  • Interpretation: The MBC is the lowest concentration that results in a ≥99.9% (3-log10) reduction of the initial inoculum.

  • Time-Kill Curve: To assess the pharmacodynamics, expose a log-phase bacterial culture (5 × 10^5 CFU/mL) to the thiazole at 1x, 2x, and 4x MIC in macro-broth tubes. Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours, serially dilute, and plate for colony counting[8].

Data Presentation & SAR Interpretation

The table below illustrates a representative quantitative data summary for synthesized 2-substituted thiazole libraries, demonstrating how electronic properties dictate the antimicrobial spectrum.

Table 1: Representative Antimicrobial Profiling of 2-Substituted Thiazole Derivatives

Compound IDC2-Substitution (Electronic Property)MIC E. coli (µg/mL)MIC S. aureus (µg/mL)MIC C. albicans (µg/mL)Primary Mode of Action
Thiazole-A -NH₂ (Electron Donating)168>64Pantothenate kinase inhibition
Thiazole-B -NH-Phenyl (Bulky, Donating)4232Membrane permeation & disruption
Thiazole-C -CF₃ (Electron Withdrawing)64324DNA fragmentation / Apoptosis-like
Cefotaxime Standard Control0.51>64Cell wall synthesis inhibition

Note: Data reflects the established SAR trend where electron-donating groups favor antibacterial efficacy, while electron-withdrawing groups shift activity toward antifungal properties[2].

References

  • Methods for in vitro evaluating antimicrobial activity: A review. Journal of Advanced Research (PMC). URL:[Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. URL: [Link]

  • Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. Antimicrobial Agents and Chemotherapy (ASM). URL:[Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute (CLSI). URL:[Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. URL:[Link]

  • M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov (CLSI). URL:[Link]

  • Synthesis, DPPH Radical Scavenging, Cytotoxic Activity, and Apoptosis Induction Efficacy of Novel Thiazoles and Bis-thiazoles. National Genomics Data Center (CNCB-NGDC). URL:[Link]

  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules (MDPI). URL:[Link]

Sources

Application Note: In Silico Evaluation of 2-Phenethyl-Thiazole as a Fungal CYP51 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The escalating incidence of drug-resistant fungal infections necessitates the continuous discovery of novel antimicrobial scaffolds. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their broad-spectrum biological activities, particularly as potent antifungal agents[1]. Among these, 2-phenethyl-thiazole represents a highly versatile pharmacophore.

The primary biological target for thiazole-based antifungals is Lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme responsible for the biosynthesis of ergosterol—an essential component of the fungal cell membrane[2]. The structural logic behind using 2-phenethyl-thiazole lies in its dual-action binding capability:

  • Heme Coordination: The nucleophilic nitrogen atom (N3) of the thiazole ring forms a coordinate covalent bond with the heme iron (Fe²⁺) located in the active site of CYP51, directly halting the enzyme's catalytic function[3].

  • Hydrophobic Anchoring: The phenethyl moiety extends into the hydrophobic access channel of the enzyme, engaging in π-π stacking and van der Waals interactions with non-polar residues (e.g., Phe228), thereby stabilizing the receptor-ligand complex and competitively blocking the natural substrate, lanosterol[4].

Ergosterol biosynthesis pathway and CYP51ca inhibition by 2-phenethyl-thiazole.

Self-Validating Molecular Docking Protocol

To accurately predict the binding affinity and molecular interactions of 2-phenethyl-thiazole with Candida albicans CYP51 (CYP51ca), we employ a rigorous, self-validating in silico protocol using AutoDock Vina[5]. Every step is designed with explicit causality to ensure thermodynamic accuracy.

Step 1: Ligand Preparation
  • Action: Generate the 3D conformation of 2-phenethyl-thiazole. Optimize the geometry using a force field (e.g., MMFF94) and assign Gasteiger partial charges.

  • Causality: Proper geometric optimization prevents steric clashes during docking. Gasteiger charges are essential for calculating the electrostatic interactions between the ligand and the receptor's binding pocket[5]. All single bonds in the phenethyl linker must be set as rotatable to allow the Lamarckian Genetic Algorithm to sample the full conformational space.

Step 2: Protein Preparation (PDB ID: 5FSA)
  • Action: Retrieve the crystal structure of CYP51ca (PDB ID: 5FSA)[4]. Strip all co-crystallized water molecules except those bridging the ligand to the active site. Crucially, retain the Heme group.

  • Causality: Bulk water introduces noise into the docking algorithm, but structural waters are often required for mediating hydrogen bonds. The Heme group must be retained because the coordinate bond between the thiazole nitrogen and the Heme iron is the fundamental mechanism of inhibition[3].

  • Action: Add polar hydrogens and assign Kollman charges.

  • Causality: Adding polar hydrogens simulates the protonation states of amino acid residues (like Histidine) at a physiological pH of 7.4, ensuring that the hydrogen-bonding network is thermodynamically accurate[3].

Step 3: Grid Box Configuration & System Validation
  • Action: Define a grid box of approximately 75 × 75 × 70 points with a spacing of 0.375 Å, perfectly centered on the Heme iron atom[4].

  • Self-Validation Checkpoint: Before testing the novel ligand, re-dock the native co-crystallized ligand (e.g., Posaconazole) into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure.

  • Causality: An RMSD of < 2.0 Å mathematically validates that the grid box dimensions, charge assignments, and search parameters are correctly calibrated to reproduce known biological reality. If the RMSD exceeds 2.0 Å, the grid parameters must be adjusted before proceeding.

Step 4: Execution and Interaction Analysis
  • Action: Execute AutoDock Vina with an exhaustiveness parameter set to 8 or higher. Analyze the resulting .pdbqt outputs using visualization software (e.g., PyMOL or Discovery Studio).

  • Causality: Higher exhaustiveness ensures the algorithm does not get trapped in local energy minima. Post-docking analysis must specifically verify the distance between the thiazole N3 atom and the Fe²⁺ ion (optimal distance: 2.0–2.5 Å) to confirm true inhibitory potential.

Step-by-step self-validating molecular docking workflow for 2-phenethyl-thiazole and CYP51ca.

Quantitative Data & Interaction Profiling

The efficacy of 2-phenethyl-thiazole is benchmarked against established clinical antifungals. The binding energy (ΔG) serves as a thermodynamic indicator of affinity, where a more negative value denotes a stronger, more stable interaction.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
2-Phenethyl-Thiazole -8.4Heme Fe²⁺, Tyr118, Phe228Coordinate bond (Fe-N), π-π stacking, Hydrophobic
Fluconazole (Reference)-7.8Heme Fe²⁺, Tyr118, Ser378Coordinate bond (Fe-N), Hydrogen bonding
Ketoconazole (Reference)-10.2Heme Fe²⁺, Phe228, Leu376Coordinate bond (Fe-N), Extensive hydrophobic

Data Synthesis: While 2-phenethyl-thiazole exhibits a slightly lower absolute binding affinity than the bulky, multi-ringed ketoconazole, it outperforms the first-generation triazole, fluconazole. The phenethyl group successfully mimics the hydrophobic anchoring seen in larger azoles by engaging Phe228[4], proving that this low-molecular-weight scaffold is highly efficient and serves as an excellent lead compound for further structural optimization.

Conclusion

Molecular docking studies confirm that 2-phenethyl-thiazole is a structurally viable and thermodynamically favorable inhibitor of fungal Lanosterol 14α-demethylase (CYP51ca). By strictly adhering to a self-validating in silico protocol—ensuring proper physiological charge assignments, Heme retention, and RMSD validation—researchers can confidently utilize this scaffold as a foundation for developing next-generation antifungal therapeutics.

References

1.1 - MDPI 2.5 - IJIRT 3.3 - Benchchem 4.2 - Asian Journal of Pharmaceutical Research 5.4 - MDPI

Sources

HPLC-MS method development for 2-(2-phenylethyl)-1,3-thiazole analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC-MS/MS Method Development and Validation for the Quantification of 2-(2-phenylethyl)-1,3-thiazole

Introduction and Scope

The compound 2-(2-phenylethyl)-1,3-thiazole is a highly versatile small-molecule scaffold frequently utilized in medicinal chemistry, agrochemicals, and fragrance profiling[1]. Thiazole derivatives are renowned for their broad spectrum of biological activities, including potent anti-inflammatory, antimicrobial, and antitumor properties[2]. As drug development pipelines increasingly incorporate phenylethyl-thiazole derivatives, there is a critical need for robust, highly sensitive bioanalytical methods to quantify these analytes in complex biological matrices (e.g., plasma, serum)[3].

This application note details a comprehensive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol. The methodology is grounded in the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation, ensuring high selectivity, sensitivity, and reproducibility for preclinical and clinical pharmacokinetic studies[4].

Method Development Rationale: The Causality of Experimental Choices

Developing an LC-MS/MS method requires a mechanistic understanding of the analyte's physicochemical properties. 2-(2-phenylethyl)-1,3-thiazole (Molecular Weight: ~189.28 g/mol ) contains a basic thiazole nitrogen and a highly lipophilic phenylethyl group. Every step in this protocol is designed to exploit these structural features.

  • Sample Preparation (Protein Precipitation): Biological matrices contain phospholipids and proteins that cause severe ion suppression in the MS source. We employ a protein precipitation (PPT) method using cold acetonitrile. Acetonitrile effectively denatures plasma proteins while maintaining the solubility of the lipophilic phenylethyl moiety[5]. For ultra-trace analysis, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) can be utilized, as the thiazole nitrogen can be protonated under acidic conditions, allowing orthogonal retention mechanisms[6].

  • Chromatographic Separation: A reverse-phase C18 column is selected due to the analyte's hydrophobicity. The mobile phase consists of water and acetonitrile, both modified with 0.1% formic acid. Formic acid serves a dual purpose: it buffers the mobile phase to maintain a consistent retention time and provides the abundant protons necessary to drive the formation of the

    
     precursor ion in the Electrospray Ionization (ESI) source.
    
  • Mass Spectrometry (ESI-MRM): The basic nitrogen of the thiazole ring makes Positive Electrospray Ionization (ESI+) the optimal choice. Multiple Reaction Monitoring (MRM) is utilized for absolute quantification. The precursor ion

    
     at m/z 190.1 undergoes collision-induced dissociation (CID). The dominant product ion at m/z 91.1 (tropylium ion, 
    
    
    
    ) is used as the quantifier due to the highly stable cleavage of the phenylethyl group, while m/z 106.1 is monitored as a qualifier[7].

LCMS_Workflow A Sample Prep (Protein Ppt) B HPLC Separation (C18, Gradient) A->B Clean Extract C MS/MS Detection (ESI+, MRM) B->C Eluted Analyte D Data Analysis (Quantification) C->D Raw Signal

Figure 1: End-to-end LC-MS/MS workflow for 2-(2-phenylethyl)-1,3-thiazole analysis.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-(2-phenylethyl)-1,3-thiazole reference standard (Purity

    
     95%)[1].
    
  • Internal Standard (IS): A stable isotope-labeled analogue (e.g.,

    
    -2-(2-phenylethyl)-1,3-thiazole) or a structural analogue[6].
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Matrix: Blank biological matrix (e.g., rat or human plasma)[5].

Step-by-Step Sample Preparation (Protein Precipitation)
  • Spiking: Aliquot 50 µL of the biological sample (plasma/serum) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (e.g., 500 ng/mL) and vortex for 10 seconds to ensure equilibration.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% FA) to induce rapid protein precipitation[6].

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge at 14,000 rpm (approx. 18,000

    
     g) for 10 minutes at 4 °C to pellet the precipitated proteins.
    
  • Transfer: Transfer 100 µL of the clear supernatant to an LC autosampler vial containing a glass insert for injection.

Chromatographic Conditions

Separation is achieved using a gradient elution profile to wash strongly retained matrix lipids off the column post-elution.

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.00.49010
1.00.49010
4.00.41090
5.50.41090
5.60.49010
8.00.49010
Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is operated in ESI+ mode. Source parameters (capillary voltage, desolvation temperature, and gas flows) should be optimized based on the specific instrument model.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-(2-phenylethyl)-1,3-thiazole190.191.15025Quantifier
2-(2-phenylethyl)-1,3-thiazole190.1106.15020Qualifier
Internal Standard (IS)194.195.15025IS Quantifier

Method Validation Framework (ICH M10 Compliance)

To ensure the protocol acts as a self-validating system, it must be subjected to rigorous validation parameters as defined by the global ICH M10 guidelines[8].

Validation_Logic Root ICH M10 Validation N1 Selectivity (Blank Matrix) Root->N1 N2 Linearity (Calibration Curve) Root->N2 N3 Accuracy & Precision (QC Samples) Root->N3 N4 Matrix Effect (Matrix Factor) Root->N4

Figure 2: Core bioanalytical method validation parameters per ICH M10 guidelines.

  • Selectivity and Specificity: Analyze blank matrix from at least six independent sources to ensure no endogenous peaks co-elute with the analyte or IS (interfering response must be

    
     of the Lower Limit of Quantification, LLOQ)[4].
    
  • Linearity and Calibration: Construct a calibration curve using at least six non-zero concentration levels. The deviation of back-calculated concentrations must be within

    
     of the nominal value (
    
    
    
    at the LLOQ)[5].
  • Accuracy and Precision: Evaluate using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates. Intra-day and inter-day precision (CV%) must be

    
     (
    
    
    
    for LLOQ)[4].
  • Matrix Effect: Assess by calculating the Matrix Factor (MF). Compare the peak area of the analyte spiked after extraction from a blank matrix to the peak area of a neat standard solution at the exact same concentration. An IS-normalized MF close to 1.0 indicates negligible ion suppression or enhancement, validating the efficacy of the sample preparation[9].

References

  • Demystifying the ICH M10 Bioanalytical Method Valid
  • Bioanalytical method validation and study sample analysis M10 - ICH. ich.org.
  • ICH M10 on bioanalytical method valid
  • 2-(2-Phenylethyl)-1,3-thiazole-5-carbaldehyde. CymitQuimica.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • 2-(2-phenylethyl)-1,3-thiazole analogues. Molport.
  • Application Notes and Protocols for LC-MS/MS Analysis of Thiazoline Deriv
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. analis.com.my.
  • Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. Pharma Nueva.

Sources

Strategic Utilization of the 2-(2-Phenylethyl)-1,3-thiazole Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using "2-(2-Phenylethyl)-1,3-thiazole" as a scaffold in medicinal chemistry Content Type: Application Notes and Protocols

Executive Summary

The 2-(2-Phenylethyl)-1,3-thiazole scaffold represents a distinct structural motif in medicinal chemistry, merging the pharmacophoric properties of the phenethylamine backbone with the bioisosteric versatility of the 1,3-thiazole ring. Unlike its rigid analog 2-phenylthiazole, the inclusion of the ethylene (


) linker introduces critical rotational freedom, allowing the terminal phenyl ring to access deep hydrophobic pockets in enzymes such as Prolyl Oligopeptidase (PREP)  and Adipose Triglyceride Lipase (ATGL) .

This guide details the strategic application, synthesis, and functionalization of this scaffold, designed for medicinal chemists seeking to optimize lipophilic ligand efficiency and metabolic stability.

Medicinal Chemistry Logic: The "Flexible Anchor" Hypothesis

Structural Significance

The scaffold consists of three distinct domains, each serving a specific role in Ligand-Protein interactions:

  • The Thiazole Core: Acts as a bioisostere for amide bonds, pyridines, or imidazoles. It provides a planar platform for

    
     stacking and hydrogen bond acceptance (via N3).
    
  • The Ethylene Linker: A flexible spacer (approx. 2.5–3.0 Å) that decouples the electronic conjugation between the phenyl and thiazole rings. This prevents "flattening" of the molecule, allowing it to adopt non-planar conformations required for induced-fit binding.

  • The Phenyl "Anchor": A hydrophobic moiety designed to penetrate lipophilic cavities (e.g., S1 pockets of proteases).

Bioisosteric Applications[1][2][3]
  • Dopaminergic Mimicry: The 2-phenethylthiazole motif structurally mimics dopamine and other catecholamines, where the thiazole nitrogen replaces the amine functionality, potentially improving blood-brain barrier (BBB) permeability due to reduced ionization at physiological pH.

  • Peptide Bond Replacement: The thiazole ring can mimic the trans-amide bond of peptides, making this scaffold useful in peptidomimetics (e.g., PREP inhibitors).

Experimental Protocols

Protocol A: De Novo Synthesis via Hantzsch Cyclization

The most robust route to 2-(2-phenylethyl)-1,3-thiazoles is the Hantzsch Thiazole Synthesis. This method condenses a thioamide with an


-haloketone.[1][2][3]
Reagents & Materials
  • Precursor: 3-Phenylpropanethioamide (prepared from hydrocinnamamide + Lawesson’s reagent).

  • Cyclizing Agent: Ethyl bromopyruvate (for 4-carboxylate derivatives) or Chloroacetaldehyde (for unsubstituted 4,5-positions).

  • Solvent: Ethanol (absolute).

  • Base:

    
     or Triethylamine.
    
Step-by-Step Methodology
  • Thioamide Formation (If not commercial):

    • Dissolve hydrocinnamamide (10 mmol) in anhydrous THF (50 mL).

    • Add Lawesson’s reagent (5.5 mmol) and reflux for 3 hours under

      
      .
      
    • Checkpoint: Monitor TLC (Hexane:EtOAc 8:2) for disappearance of amide.

    • Evaporate solvent and purify via flash column chromatography to yield 3-phenylpropanethioamide .

  • Cyclization:

    • Dissolve 3-phenylpropanethioamide (1.0 eq) in ethanol (0.5 M concentration).

    • Add Ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

    • Reflux the mixture for 4–6 hours.

    • Observation: A precipitate (HBr salt) may form.[3]

  • Workup & Isolation:

    • Cool reaction to

      
      .
      
    • Neutralize with saturated aqueous

      
       until pH ~8.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: Functionalization for Library Generation

Once the core Ethyl 2-(2-phenylethyl)thiazole-4-carboxylate is synthesized, it serves as a divergent point for SAR studies.

  • Hydrolysis (Acid Generation):

    • Treat ester with LiOH (2 eq) in THF:Water (3:1) at RT for 2 hours.

    • Acidify with 1M HCl to precipitate the carboxylic acid.

  • Amide Coupling (Library Expansion):

    • Activate the acid using HATU (1.2 eq) and DIPEA (3 eq) in DMF.

    • Add diverse amines (primary/secondary) to generate a library of amides.

    • Target: This strategy is widely used to target the catalytic serine of lipases (e.g., ATGL inhibitors).

Visualizing the Synthesis & SAR Logic

The following diagram illustrates the synthetic pathway and the structure-activity relationship (SAR) logic for this scaffold.

ThiazoleScaffold cluster_SAR SAR Logic Precursor Hydrocinnamamide Thioamide 3-Phenylpropanethioamide (Key Intermediate) Precursor->Thioamide Lawesson's Reagent Thionation Scaffold 2-(2-Phenylethyl)-1,3-thiazole (Core Scaffold) Thioamide->Scaffold Hantzsch Cyclization (+ HaloKetone) HaloKetone α-Halo Ketone (e.g., Ethyl Bromopyruvate) HaloKetone->Scaffold PREP PREP Inhibitors (Neurodegenerative) Scaffold->PREP Functionalize C4/C5 (Amide Coupling) ATGL ATGL Inhibitors (Metabolic) Scaffold->ATGL Hydrophobic Tail Optimization

Figure 1: Synthetic workflow from amide precursors to bioactive thiazole ligands, highlighting the divergence points for PREP and ATGL inhibitor design.

Case Studies & Application Data

Case Study 1: Prolyl Oligopeptidase (PREP) Inhibition

Researchers utilizing this scaffold for PREP inhibition (relevant in Parkinson’s models) found that the 2-phenethyl group was superior to the rigid 2-phenyl group.

  • Mechanism: The flexible ethyl linker allowed the phenyl ring to occupy a distal hydrophobic pocket adjacent to the active site, improving

    
     values from micromolar to nanomolar ranges.
    
  • Key Derivative: 5-bromo-4-methyl-2-phenethylthiazole served as a critical intermediate for cross-coupling reactions to build complex ligands.

Case Study 2: ATGL Inhibitors (Metabolic Disease)

In the development of Adipose Triglyceride Lipase (ATGL) inhibitors, the 2-phenethylthiazole-4-carboxylic acid core was identified as a potent urea-based inhibitor scaffold.

  • Data Summary:

Compound VariantLinker TypeIC50 (Human ATGL)Metabolic Stability (

)
2-PhenylthiazoleDirect Bond> 50

M
High
2-Phenethylthiazole Ethyl Linker ~0.8

M
Moderate
2-BenzylthiazoleMethyl Linker~12

M
Low (Oxidation prone)

Interpretation: The C2-linker length is critical. The ethyl linker provides the optimal balance of depth penetration and entropic cost upon binding.

References

  • Wallén, E. A. A., et al. (2024). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kushwaha, P., & Pandey, S. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.[4] Retrieved from [Link]

  • Google Patents. (2021). WO2021019051A1 - Inhibitors of Adipose Triglyceride Lipase (ATGL).

Sources

Application Notes and Protocols for 2-Phenethyl-1,3-thiazole in Agricultural Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Potential of Thiazole Scaffolds in Modern Agriculture

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal and agricultural chemistry.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions have led to the development of numerous commercial products, including fungicides, insecticides, and herbicides.[2][5] Thiazole derivatives are known to exhibit a broad spectrum of biological activities, and their structural versatility allows for fine-tuning of their properties to target specific agricultural pests and diseases.[2][5]

This document provides detailed application notes and research protocols for the investigation of 2-phenethyl-1,3-thiazole , a specific derivative with potential applications in crop protection. While direct research on this particular molecule in agriculture is emerging, its structural motifs—a phenethyl group known for its presence in some natural and synthetic bioactive compounds and the proven thiazole core—suggest a strong potential for biological activity.[6][7] These protocols are designed to guide researchers in the systematic evaluation of its efficacy and mechanism of action as a potential novel agrochemical.

Core Compound Profile

Compound Name 2-Phenethyl-1,3-thiazole
CAS Number Not readily available
Molecular Formula C11H11NS
Molecular Weight 189.28 g/mol
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zl [label=""];
zm [label=""];
zn [label=""];
zo [label=""];
zp [label=""];
zq [label=""];
zr [label=""];
zs [label=""];
zt [label=""];
zu [label=""];
zv [label=""];
zw [label=""];
zx [label=""];
zy [label=""];
zz [label=""];
C1 -- C2 [style=solid];
C2 -- C3 [style=solid];
C3 -- C4 [style=solid];
C4 -- C5 [style=solid];
C5 -- C6 [style=solid];
C6 -- C1 [style=solid];
C1 -- H1 [style=solid];
C2 -- H2 [style=solid];
C3 -- H3 [style=solid];
C4 -- H4 [style=solid];
C5 -- H5 [style=solid];
C6 -- C7 [style=solid];
C7 -- C8 [style=solid];
C8 -- N1 [style=solid];
N1 -- C9 [style=solid];
C9 -- S1 [style=solid];
S1 -- C8 [style=solid];
C9 -- H6 [style=solid];
C10 -- C11 [style=solid];
C11 -- H7 [style=solid];
C11 -- H8 [style=solid];
C10 -- C7 [style=solid];
C10 -- H9 [style=solid];
C10 -- H10 [style=solid];
}

Caption: Workflow for in vitro antifungal screening.

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 2-phenethyl-1,3-thiazole in sterile DMSO.

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 45-50°C in a water bath.

  • Dose-Response Plate Preparation:

    • For a final concentration range of 1, 5, 10, 25, 50, and 100 µg/mL, add the appropriate volume of the stock solution or its dilutions to the molten PDA. Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium, as it can inhibit fungal growth.

    • Include a solvent control (PDA with 1% DMSO) and a negative control (PDA only).

    • Pour the amended PDA into sterile 90 mm petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each prepared petri dish.

  • Incubation: Incubate the plates in the dark at 25°C until the fungal growth in the control plate reaches the edge of the dish.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 (Effective Concentration to inhibit 50% of growth) value through regression analysis.

Protocol 2: Seed Germination and Seedling Vigor Assay

Objective: To assess the phytotoxicity and potential plant growth regulatory effects of 2-phenethyl-1,3-thiazole on model plant species.

Materials:

  • 2-phenethyl-1,3-thiazole

  • DMSO

  • Seeds of a model dicot (e.g., cress, Lepidium sativum) and a model monocot (e.g., wheat, Triticum aestivum)

  • Sterile petri dishes with filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Treatment Solution Preparation: Prepare a series of treatment solutions of 2-phenethyl-1,3-thiazole in sterile distilled water with a small amount of DMSO (final concentration ≤ 0.5%) to aid in solubilization. Test concentrations could range from 1 to 200 µg/mL. Include a solvent control.

  • Seed Plating:

    • Place two layers of sterile filter paper in each petri dish.

    • Arrange 25 seeds evenly on the filter paper.

    • Add 5 mL of the respective treatment solution to each dish.

  • Incubation: Place the petri dishes in a growth chamber with a 16-hour light/8-hour dark cycle at 22-25°C for 7-10 days.

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds daily. A seed is considered germinated when the radicle emerges.

    • Seedling Growth: After the incubation period, measure the root length and shoot length of each seedling.

    • Biomass: Carefully remove the seedlings, gently blot them dry, and measure their fresh weight. For dry weight, place the seedlings in an oven at 70°C for 48 hours and then weigh.

  • Data Analysis: Compare the germination percentage, root and shoot length, and biomass of the treated groups with the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Protocol 3: Insecticidal Activity Bioassay (Leaf-Dip Method)

Objective: To evaluate the contact toxicity of 2-phenethyl-1,3-thiazole against a model insect pest, such as the green peach aphid (Myzus persicae).

Materials:

  • 2-phenethyl-1,3-thiazole

  • Acetone or another suitable solvent

  • A non-ionic surfactant (e.g., Triton X-100)

  • Cabbage or other suitable host plant leaves

  • A culture of Myzus persicae

  • Ventilated containers for holding treated leaves

Workflow Diagram:

Caption: Workflow for insecticidal leaf-dip bioassay.

Procedure:

  • Test Solution Preparation: Prepare a range of concentrations (e.g., 50, 100, 250, 500, 1000 µg/mL) of 2-phenethyl-1,3-thiazole in acetone containing 0.1% (v/v) Triton X-100. Prepare a solvent-surfactant control.

  • Leaf Treatment:

    • Excise uniform-sized leaves from healthy, untreated host plants.

    • Dip each leaf into the respective test solution for 10-15 seconds with gentle agitation.

    • Allow the leaves to air dry completely.

  • Bioassay Setup:

    • Place the petiole of each dried leaf in a small vial of water to maintain turgor and place the leaf in a ventilated container.

    • Carefully transfer 20-30 adult aphids onto each leaf disc using a fine paintbrush.

  • Incubation: Maintain the containers in a growth chamber at 22-25°C with a 16-hour photoperiod.

  • Mortality Assessment: After 24 and 48 hours, count the number of dead and live aphids on each leaf. Aphids that are unable to move when gently prodded are considered dead.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in Co after treatment)] * 100 where n is the number of insects, T is the treated group, and Co is the control group.

    • Use probit analysis to calculate the LC50 (Lethal Concentration to kill 50% of the population).

Data Interpretation and Further Steps

The results from these initial screenings will provide valuable insights into the potential of 2-phenethyl-1,3-thiazole as an agrochemical.

  • High Antifungal Activity (Low EC50): If the compound shows significant antifungal activity, further studies should focus on its spectrum of activity against a wider range of fungi, its mode of action (e.g., through ergosterol biosynthesis inhibition assays), and its performance in greenhouse and field trials.

  • Significant Insecticidal Activity (Low LC50): Positive insecticidal results should lead to investigations into its mode of action (e.g., acetylcholinesterase inhibition assays) and its efficacy against other insect pests.

  • Plant Growth Regulatory Effects: If any growth-promoting or inhibitory effects are observed, further experiments to elucidate the hormonal basis of these effects would be the next logical step.

  • Phytotoxicity: High phytotoxicity at effective pesticidal concentrations may limit the compound's utility for foliar applications but could be explored for herbicidal potential.

Conclusion

2-Phenethyl-1,3-thiazole represents an under-explored molecule with significant potential in agricultural research. The protocols outlined in this document provide a systematic framework for its initial evaluation as a fungicide, insecticide, and plant growth regulator. By following these methodologies, researchers can generate the foundational data necessary to determine the viability of this compound as a lead for the development of new, effective crop protection solutions.

References

  • EBSCO. (2024). Thiazole antifungals. Research Starters: Agriculture and Agribusiness.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 18). The Science Behind Crop Protection: Thiazoles in Action.
  • Guo, X., et al. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Pesticide Biochemistry and Physiology, 215, 106668. [Link]

  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

  • Guo, X., et al. (2024, December 27). Thiazole and Isothiazole Chemistry in Crop Protection.
  • Al-Ghorbani, M., et al. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Petrou, A., et al. (2021). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PMC. [Link]

  • Al-Abdullah, E. S., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PMC. [Link]

  • Yusof, N. S. M., et al. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Science and Technology. [Link]

  • PubChem. 2-Phenyl-1,3-thiazole-5-carbaldehyde. [Link]

  • Vassilev, N., et al. (2026, February 24). Growth-Regulatory Effect of Thiazolyl Acetic Acid Derivatives on Lepidium sativum and Sinapis alba. MDPI. [Link]

  • Namitha, T. H., et al. (2020, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. ResearchGate. [Link]

  • Bîcu, E., et al. (2020). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC. [Link]

  • Shawali, A. S., et al. (2017, February 10). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. [Link]

  • Diehr, H. J. (1986). Novel insecticidal 1,3-thiazole derivatives.
  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • NaturePest. (2025, March 19). The Power of 2-Phenethyl Propionate: A Safer and Eco-Friendly Solution for Pest Control!. [Link]

  • Wang, M., et al. (2008, December 10). Synthesis and insecticidal activity of N-substituted (1,3-thiazole)alkyl sulfoximine derivatives. PubMed. [Link]

  • Al-Abdullah, E. S., et al. (2025, October 16). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • Zheldakova, T. A., et al. (2023, January 3). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. [Link]

  • Mermer, A., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. [Link]

  • European Patent Office. (1986). Novel insecticidal 1,3-thiazole derivatives. [Link]

  • Chaudhary, J., et al. (2023, July 19). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. PubMed. [Link]

  • Li, Y., et al. (2023, December 10). Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Hantzsch Synthesis for 2-(2-phenylethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of the Hantzsch synthesis of 2-(2-phenylethyl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to ensure successful synthesis.

Introduction to Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone of heterocyclic chemistry for the formation of thiazole rings.[1][2] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2] This method is favored for its simplicity, generally high yields, and the stability of the resulting aromatic thiazole products.[1] The versatility of this synthesis allows for diverse substitutions on the thiazole ring, making it a critical tool in medicinal chemistry for the development of new pharmacologically active agents.[1][3]

The synthesis of 2-(2-phenylethyl)-1,3-thiazole involves the reaction between an appropriate α-haloketone and 3-phenylpropanethioamide. Understanding the reaction mechanism is key to effective troubleshooting and optimization.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.[1][4]

  • Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered ring intermediate.[1][5]

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[1][5]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product alpha_haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack (SN2) thioamide Thioamide thioamide->intermediate1 intermediate2 Cyclized Intermediate (Thiazolinium salt) intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole intermediate2->thiazole Dehydration

Caption: General mechanism of the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the essential starting materials for the synthesis of 2-(2-phenylethyl)-1,3-thiazole via the Hantzsch method?

The primary starting materials are an α-haloketone and 3-phenylpropanethioamide. A common α-haloketone used is 2-bromoacetaldehyde or a suitable precursor.

Q2: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product, often with straightforward purification procedures.[6][7] However, optimizing reaction conditions is crucial to maximize both yield and purity.[6]

Q3: What is the role of the solvent in the Hantzsch synthesis?

The choice of solvent can significantly impact the reaction rate and yield.[6] Polar protic solvents like ethanol and methanol are commonly used as they can stabilize the charged intermediates formed during the reaction.[6][8] In some cases, a mixture of solvents, such as ethanol and water, has been shown to provide excellent yields.[8][9]

Q4: Can this reaction be performed under environmentally friendly conditions?

Yes, significant advancements have been made in developing "green" synthetic approaches for the Hantzsch synthesis.[10] These methods include one-pot multi-component reactions, the use of recyclable catalysts, employing green solvents or solvent-free conditions, and utilizing energy-efficient techniques like ultrasound and microwave irradiation.[9][10][11]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-(2-phenylethyl)-1,3-thiazole and provides systematic troubleshooting strategies.

Problem 1: Low or No Product Yield

Q: I am observing a low yield or no formation of the desired thiazole. What are the potential causes and how can I address this?

A: Low or no yield in a Hantzsch thiazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[10][12]

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • α-Haloketone: Ensure the α-haloketone is fresh or has been stored properly, as these compounds can be lachrymatory and may decompose over time.[6]

    • Thioamide: Check the purity of the 3-phenylpropanethioamide. Impurities can lead to unwanted side reactions.[6]

  • Suboptimal Reaction Conditions:

    • Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[6][12] If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction's progress using Thin Layer Chromatography (TLC).[6] Conversely, excessive heat can lead to the formation of side products.[6][13]

    • Reaction Time: It's possible the reaction has not been allowed to proceed for a sufficient duration.[12] Monitor the reaction progress using TLC. If starting materials are still present after the expected reaction time, consider extending the reaction time or increasing the temperature.[6][12]

    • Solvent: The choice of solvent is critical. Polar protic solvents like ethanol or methanol are generally effective.[6] If solubility of the starting materials is an issue, consider a different solvent or a solvent mixture.[8]

  • Incorrect Stoichiometry:

    • Ensure the molar ratio of the α-haloketone to the thioamide is appropriate. A 1:1 or a slight excess of the thioamide is typically used.[7]

troubleshooting_low_yield start Low/No Product Yield check_sm Check Starting Material Quality (Purity, Freshness) start->check_sm optimize_cond Optimize Reaction Conditions check_sm->optimize_cond If SM are pure sm_ok Starting Materials OK check_sm->sm_ok Action: Purify/Replace SM check_stoich Verify Stoichiometry optimize_cond->check_stoich If conditions are optimal cond_ok Conditions Optimized optimize_cond->cond_ok Action: Adjust Temp/Time/Solvent stoich_ok Stoichiometry Correct check_stoich->stoich_ok Action: Adjust Molar Ratios issue_resolved Issue Resolved check_stoich->issue_resolved If stoichiometry is correct sm_ok->optimize_cond cond_ok->check_stoich stoich_ok->issue_resolved

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Multiple Products (Side Reactions)

Q: My TLC analysis shows multiple spots, indicating the presence of impurities. What are these likely side products, and how can I minimize their formation?

A: The formation of multiple products is a common issue. Here are some likely side products and strategies to minimize them:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and thioamide.

    • Solution: As discussed in "Low or No Product Yield," ensure the reaction goes to completion by optimizing temperature and reaction time.[6]

  • Formation of Isomeric Thiazoles: With unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible.

    • Solution: Running the reaction under acidic conditions has been shown to alter the regioselectivity.[14] Conversely, maintaining neutral or slightly basic conditions often favors the desired product.[10]

  • Formation of Byproducts: Undesired reactions can occur between reactants or with the solvent.

    • Solution: Ensure the purity of the starting materials.[12] Choose an appropriate solvent that does not participate in side reactions.[10]

Potential Issue Recommended Action Scientific Rationale
Incomplete ReactionIncrease temperature or extend reaction time. Monitor by TLC.To overcome the activation energy and drive the reaction to completion.[12]
Isomer FormationAdjust the pH of the reaction mixture.The reaction mechanism can be influenced by pH, altering the regioselectivity of the cyclization step.[15]
Byproduct FormationPurify starting materials and select an inert solvent.Impurities can act as catalysts for or participants in side reactions.
Problem 3: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating and purifying my 2-(2-phenylethyl)-1,3-thiazole. What should I do?

A: Issues with product isolation and purification can often be resolved with adjustments to the workup and purification procedures.

  • Product is Highly Soluble in the Reaction Solvent:

    • Solution: If the product does not precipitate upon cooling, the solvent can be removed under reduced pressure.[10] The crude product can then be purified by recrystallization from a different suitable solvent or by column chromatography on silica gel.[10]

  • Product Precipitates as a Salt:

    • Solution: The initial product may form as a hydrohalide salt, which can be soluble in the reaction medium.[5] Pouring the reaction mixture into a weak base solution, such as 5% sodium carbonate, can neutralize the salt and cause the neutral thiazole product to precipitate.[1][7][12] The solid can then be collected by filtration.[7]

  • Product Co-elutes with Impurities during Chromatography:

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. TLC analysis with various solvent mixtures can help identify the optimal mobile phase.[7]

Experimental Protocols

General Procedure for Hantzsch Synthesis of 2-(2-phenylethyl)-1,3-thiazole

This is a general guideline and may require optimization for specific substrates.

Materials:

  • α-haloketone (e.g., 2-bromo-4'-phenylacetophenone) (1 equivalent)

  • 3-phenylpropanethioamide (1 to 1.2 equivalents)

  • Ethanol or Methanol

Procedure:

  • In a round-bottom flask, combine the α-haloketone and 3-phenylpropanethioamide.

  • Add the solvent (e.g., ethanol) and a magnetic stir bar.

  • Heat the mixture to reflux (e.g., 70-90°C) with stirring.[6][16]

  • Monitor the reaction progress by TLC.[6]

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.[10]

  • If the product precipitates, it can be collected by filtration.[10]

  • Alternatively, the solvent can be removed under reduced pressure.[10] The resulting crude product can be purified by recrystallization or column chromatography.[10]

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[11][13][16]

Procedure:

  • In a microwave-safe reaction vessel, combine the α-haloketone and 3-phenylpropanethioamide in a suitable solvent (e.g., methanol).[16]

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 70-90°C for 10-30 minutes under microwave irradiation.[6][16]

  • After completion, cool the reaction vessel and isolate the product by filtration.[6]

Parameter Conventional Heating Microwave Irradiation
Temperature Reflux (e.g., 65-100°C)[6][13]70-120°C[13][16]
Time Hours[13][17]Minutes[13][16]
Yield Generally good to high[1][7]Often higher yields[13][16]

References

  • Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. Available at: [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ... - PMC. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. Available at: [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity | Asian Journal of Chemistry. Available at: [Link]

  • Intermediates in the Hantzsch thiazole synthesis - ACS Publications. Available at: [Link]

  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds - AIP Publishing. Available at: [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Available at: [Link]

  • (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis - Academia.edu. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. Available at: [Link]

  • Hantzsch Thiazole Synthesis Mechanism | PDF | Ester | Chemical Reactions - Scribd. Available at: [Link]

  • US20170240541A1 - Process for preparing thiazole derivatives - Google Patents.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. Available at: [Link]

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Technical Support Center: Troubleshooting 2-Alkyl-1,3-Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The classical Hantzsch thiazole synthesis is highly robust for aryl-substituted thiazoles. However, researchers synthesizing 2-alkyl-1,3-thiazoles frequently encounter low yields, complex reaction mixtures, or stalled intermediates.

This guide provides field-proven insights, causal explanations, and validated protocols to troubleshoot and optimize your 2-alkyl-1,3-thiazole workflows.

Mechanistic Bottlenecks in 2-Alkyl Systems

To troubleshoot effectively, we must first understand where the reaction fails. The Hantzsch synthesis proceeds via nucleophilic attack of the thioamide sulfur onto the α-haloketone, followed by cyclization to a 4-hydroxythiazoline intermediate , and finally dehydration to the aromatic thiazole[1][2]. For 2-alkyl derivatives, the lack of extended conjugation removes the thermodynamic driving force required for spontaneous dehydration, causing the reaction to stall[3].

G A Thioamide + α-Haloketone B S-Alkylation Intermediate A->B Nucleophilic Attack C 4-Hydroxythiazoline (Stall Point) B->C Cyclization D 2-Alkyl-1,3-Thiazole (Target) C->D Dehydration (Often fails for 2-alkyl) I1 Intervention: Anhydrous conditions, Mild Base (KHCO3) I1->A I2 Intervention: Holzapfel-Meyers-Nicolaou (TFAA/Py, then TEA) I2->C

Mechanistic pathway of Hantzsch synthesis highlighting stall points and interventions.

Diagnostic Q&A: Field-Proven Troubleshooting

Q1: Why is my yield so low when using an aliphatic thioamide compared to an aryl thioamide? A1: Aliphatic thioamides lack the resonance stabilization provided by an aryl ring, making them highly susceptible to hydrolysis back to the corresponding amide under standard aqueous or alcoholic Hantzsch conditions.

  • Causality: The nucleophilic attack requires a highly active sulfur species[4]. Hydrolysis irreversibly depletes this starting material.

  • Solution: Use freshly synthesized thioamides and ensure strictly anhydrous conditions (e.g., dry dimethoxyethane or THF). Alternatively, modern modifications utilize diazoketones in the presence of HBr to generate the haloketone in situ, avoiding the harsh conditions that degrade sensitive aliphatic thioamides[5].

Q2: My reaction seems to stall, and I isolate a highly polar intermediate instead of the thiazole. What is this, and how do I push it to completion? A2: You have isolated the 4-hydroxythiazoline intermediate[1][2]. Because 2-alkyl groups do not provide the conjugative stabilization that 2-aryl groups do, the hydroxyl group (a poor leaving group) fails to eliminate spontaneously[3].

  • Causality: The activation energy for dehydration is too high without the thermodynamic payoff of extended aromaticity.

  • Solution: Employ the Holzapfel-Meyers-Nicolaou modification [6][7]. This involves isolating the hydroxythiazoline, followed by chemical dehydration using trifluoroacetic anhydride (TFAA) and pyridine to convert the hydroxyl into a superior leaving group, and subsequent treatment with triethylamine (TEA) to force the elimination[3][6].

Q3: I am observing multiple spots on my TLC, including isomeric impurities. How do I prevent side reactions? A3: The formation of multiple products is often driven by the acidic environment generated during the reaction (one equivalent of HX is produced)[8].

  • Causality: Strongly acidic conditions protonate the thioamide nitrogen, altering its nucleophilicity and leading to the formation of 2-imino-2,3-dihydrothiazole isomers or causing epimerization at sensitive α-chiral centers[6][8].

  • Solution: Buffer the reaction. Adding a mild, heterogeneous base like solid KHCO3 or NaHCO3 neutralizes the generated acid, suppressing imino isomers and protecting functional groups[6].

Q4: The reaction goes to completion, but I lose my 2-alkyl thiazole during workup. What's wrong? A4: Low molecular weight 2-alkyl-1,3-thiazoles are often highly volatile and possess significant water solubility.

  • Causality: The product initially forms as a hydrohalide salt, which is highly water-soluble[4]. Standard aqueous extractions or prolonged exposure to high vacuum during solvent removal will strip the volatile thiazole.

  • Solution: Neutralize the reaction mixture by pouring it into a 5% aqueous Na₂CO₃ solution to precipitate the free base[4][9]. If the product is an oil, extract with a low-boiling solvent (like diethyl ether) and concentrate using a Vigreux column rather than a rotary evaporator under high vacuum.

Quantitative Data: Impact of Dehydration Strategies

The table below summarizes the critical impact of utilizing the Holzapfel-Meyers-Nicolaou modification when synthesizing sensitive 2-alkyl thiazoles (such as amino acid-derived substrates prone to epimerization). Data demonstrates that chemical dehydration is vastly superior to thermal dehydration for these substrates[6][10].

MethodologyTemperatureBase / BufferDehydrating AgentTypical YieldEnantiomeric Excess (ee)
Standard Hantzsch RefluxNoneThermal (None)< 50%0% (Complete Epimerization)
Meyers Modification -20 °CKHCO₃TFAA / 2,6-Lutidine59% - 97%Variable (Forms trifluoroacetamide)
Nicolaou Modification 0 °C to RTNaHCO₃TFAA / Pyridine, then TEA85% - 88%> 90% (Preserves Chirality)

Validated Experimental Protocols

Protocol A: Buffered Cyclocondensation to 4-Hydroxythiazoline

This protocol arrests the reaction at the intermediate stage, preventing acid-catalyzed degradation of the aliphatic thioamide[6].

  • Setup: In a flame-dried flask under nitrogen, dissolve the aliphatic thioamide (1.0 equiv) and the α-haloketone (1.1 equiv) in anhydrous dimethoxyethane (DME) (0.2 M concentration).

  • Buffering: Add solid, finely powdered KHCO₃ (3.0 equiv) to the stirring mixture.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Self-Validation (TLC): Monitor by TLC. The disappearance of the thioamide and the appearance of a highly polar, UV-inactive spot confirms the formation of the 4-hydroxythiazoline intermediate. (If the spot is non-polar and UV-active, spontaneous dehydration has occurred, and you may proceed directly to workup).

  • Filtration: Filter the reaction mixture through a short pad of Celite to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude hydroxythiazoline.

Protocol B: Holzapfel-Meyers-Nicolaou Dehydration

This protocol chemically forces the dehydration of the stalled intermediate isolated in Protocol A[3][6].

  • Activation: Dissolve the crude 4-hydroxythiazoline in anhydrous DME and cool to 0 °C under nitrogen.

  • Reagent Addition: Add anhydrous pyridine (2.5 equiv) followed by the dropwise addition of trifluoroacetic anhydride (TFAA) (1.5 equiv).

    • Causality: TFAA converts the stubborn hydroxyl group into a highly reactive trifluoroacetate leaving group[7].

  • Elimination: Stir for 2 hours at 0 °C. Then, add triethylamine (TEA) (3.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Causality: TEA acts as the base to drive the E2 elimination, restoring aromaticity to form the thiazole ring[3].

  • Self-Validation (TLC): The highly polar intermediate spot should completely convert to a fast-moving, UV-active non-polar spot.

Protocol C: Workup & Isolation of Volatile 2-Alkyl Thiazoles

Workup Start Reaction Complete (Thiazole Hydrohalide) Neutralize Add 5% Na2CO3 (aq) Neutralize to Free Base Start->Neutralize CheckState Is product solid or liquid? Neutralize->CheckState Solid Filter precipitate Wash with cold water CheckState->Solid Solid Liquid Extract with Et2O Concentrate carefully (Avoid high vacuum) CheckState->Liquid Oil/Liquid

Decision tree for the isolation of volatile or water-soluble 2-alkyl thiazoles.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - MDPI.1

  • Thiazoles and Bisthiazoles - Encyclopedia.pub. 2

  • Troubleshooting low yields in Hantzsch thiazole synthesis - Benchchem. 9

  • Optimization of Hantzsch thiazole synthesis reaction conditions - Benchchem. 8

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach - ChemRxiv. 5

  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives - Benchchem. 4

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles - IntechOpen.3

  • Holzapfel–Meyers–Nicolaou Modification of the Hantzsch Thiazole Synthesis - Thieme Connect. 6

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis (Supplementary Data) - Thieme Connect. 10

  • Thieme E-Journals - Synthesis / Abstract - Thieme Connect. 7

Sources

Process Chemistry Technical Support Center: Scale-Up Synthesis of 2-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who hit a wall when transitioning the synthesis of 2-substituted thiazoles from the discovery bench (milligram scale) to pilot-plant production (kilogram scale).

While the classical Hantzsch thiazole synthesis—the condensation of an


-haloketone with a thioamide—is the industry standard, scaling this chemistry introduces severe heat transfer limitations, toxicity hazards, and purification bottlenecks1[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and scalable protocols to overcome these challenges.

Mechanistic Bottlenecks in Scale-Up

To troubleshoot effectively, we must first understand the reaction's causality. The Hantzsch synthesis proceeds via a multi-step mechanism: an initial


 attack by the nucleophilic thioamide sulfur onto the 

-haloketone, followed by cyclization to a hydroxythiazoline intermediate, and final dehydration to yield the aromatic thiazole 2[2].

The primary scale-up failure point is the initial


 alkylation. This step is highly exothermic. In standard batch reactors, poor heat dissipation leads to localized thermal runaway, driving the decomposition of the sensitive 

-haloketone and promoting the formation of off-target side products 3[3].

G A α-Haloketone + Thioamide B S-Alkylation (Highly Exothermic) A->B SN2 Attack (Scale-up risk) F Side Products (e.g., 2-imino-thiazolines) A->F Suboptimal Conditions C Hydroxythiazoline Intermediate B->C Cyclization D Dehydration (-H2O) C->D Acid/Base Catalysis E 2-Substituted Thiazole D->E Aromatization

Caption: Mechanistic pathway of the Hantzsch synthesis highlighting scale-up bottlenecks.

Troubleshooting FAQs

Q1: We are experiencing severe thermal runaway and yield degradation when scaling the Hantzsch condensation past the 100-gram mark in batch reactors. How can we mitigate this? Answer: The yield degradation is a direct result of poor heat transfer. When the exothermic


 step generates localized "hot spots" in a batch reactor, the 

-haloketone rapidly decomposes. Solution: Transition the reaction to continuous flow chemistry . Microreactors possess an exceptionally high surface-area-to-volume ratio, enabling near-instantaneous heat dissipation and strict isothermal control. This prevents thermal degradation, reduces reaction times to under 15 minutes, and consistently delivers high yields (often >80% over multiple steps) without the need to isolate intermediates4[4].

Q2: Our operators are facing significant safety hazards handling lachrymatory


-bromoketones during kilogram-scale campaigns. Are there viable alternatives to isolating these toxic intermediates? 
Answer:  Yes. The isolation of lachrymatory 

-bromoketones is a major occupational hazard and a violation of green chemistry principles. Solution: Implement a tandem one-pot synthesis utilizing in-situ bromination. By treating readily available aralkyl ketones with N-bromosuccinimide (NBS) in a dual-functional green solvent/catalyst like lactic acid, you can generate the

-bromoketone transiently. The thioamide is then added directly to the same reactor at 90–100°C. This completely bypasses the isolation of hazardous intermediates while maintaining excellent regioselectivity 5[5].

Q3: Post-reaction LC-MS shows a persistent 3-substituted 2-imino-2,3-dihydrothiazole side product. How do we suppress this? Answer: This specific side product forms when the reaction medium is overly acidic or when the intermediate hydroxythiazoline is forced to dehydrate under uncontrolled thermal stress3[3]. Solution: You have two options. First, maintain strictly neutral conditions by adding a mild base (e.g.,


) during the condensation. Alternatively, employ the Holzapfel-Meyers-Nicolaou modification, which intentionally traps the hydroxythiazoline intermediate under basic conditions, followed by a controlled dehydration using trifluoroacetic anhydride (TFAA) and pyridine 2[2].

Q4: Column chromatography is creating a massive bottleneck in our downstream processing. How can we optimize the purification of 2-substituted thiazoles on scale? Answer: Chromatography is rarely viable for pilot-scale production. Solution: Design the process for direct precipitation. Because the Hantzsch synthesis generates an equivalent of hydrobromic acid (HBr), the product often exists as a soluble hydrobromide salt in polar solvents. By pouring the crude reaction mixture into a 5% aqueous


 solution, you neutralize the salt, forcing the highly crystalline free-base thiazole to precipitate cleanly. It can then be isolated via simple filtration1[1].

Quantitative Process Comparison

The following table summarizes the operational metrics of different scale-up methodologies for 2-substituted thiazoles, allowing you to select the best approach for your facility's capabilities.

ParameterTraditional BatchContinuous Flow MicroreactorOne-Pot Tandem (In-situ Bromination)
Heat Management Poor (High risk of thermal runaway)Excellent (Isothermal control)Moderate (Controlled via dosing)
Intermediate Handling Requires isolation of toxic haloketonesHandled entirely in closed-loopGenerated transiently in-situ
Typical Yield (Scale) 40% – 60% (High impurity profile)75% – 85% (High purity)80% – 96% (Clean conversion)
Reaction Time 2 – 12 hours< 15 minutes10 – 15 minutes
Scalability Low (Bottlenecked by heat transfer)High (Scale-out by running longer)High (Standard pilot-plant compatible)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the analytical checkpoint confirms success.

Protocol A: Continuous Flow Synthesis of 2-Substituted Thiazoles

Ideal for facilities equipped with microfluidic synthesis stations (e.g., Syrris AFRICA)4[4].

  • Preparation of Reagent Streams:

    • Stream 1: Prepare a 0.5 M solution of the

      
      -haloketone in anhydrous DMF.
      
    • Stream 2: Prepare a 0.55 M solution of the thioamide in anhydrous DMF.

  • Reactor Priming: Prime the continuous flow reactor with pure DMF and stabilize the microreactor chip temperature at 80°C.

  • Continuous Processing: Pump Stream 1 and Stream 2 into a T-mixer at equal flow rates, calibrated to achieve a residence time of exactly 12 minutes in the heated reaction zone.

  • Validation Checkpoint (In-line UV/IR): Monitor the output stream. The disappearance of the ketone carbonyl stretch (~1700

    
    ) and the appearance of the thiazole C=N stretch (~1530 
    
    
    
    ) validates steady-state conversion.
  • Downstream Processing: Direct the output stream into a stirred vessel containing cold 5% aqueous

    
    . The product will precipitate immediately. Filter and wash with cold water.
    
Protocol B: Lactic Acid-Mediated One-Pot Synthesis

Ideal for standard batch pilot plants looking to eliminate toxic intermediate handling5[5].

  • In-situ Bromination: To a reactor containing lactic acid (acts as both solvent and catalyst), add the aralkyl ketone (1.0 equiv). Heat to 50°C. Slowly charge N-bromosuccinimide (NBS, 1.05 equiv) in four portions over 30 minutes to control the mild exotherm.

  • Validation Checkpoint (TLC): Pull an aliquot. TLC should show complete consumption of the starting ketone and the formation of the

    
    -bromoketone. Do not isolate.
    
  • Heterocyclization: Immediately charge the reactor with thiourea or the desired thioamide (1.1 equiv). Ramp the temperature to 90–100°C and hold for 15 minutes.

  • Isolation: Cool the reaction mixture to room temperature and pour it into crushed ice. Neutralize with ammonium hydroxide until pH 7-8 is reached. Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the pure 2-substituted thiazole.

References

  • [4] Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. National Institutes of Health (NIH). 4

  • [5] Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Taylor & Francis. 5

  • [3] Technical Support Center: Hantzsch Thiazole Synthesis. BenchChem. 3

  • [1] Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. BenchChem. 1

  • [2] Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen.2

Sources

Technical Support Center: Stability & Handling of 2-(2-Phenylethyl)-1,3-thiazole

[1][2]

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 2-(2-Phenylethyl)-1,3-thiazole , a heterocyclic building block used in pharmaceutical synthesis (e.g., antifungal/antitumor agents) and potentially as a flavor intermediate.[1][2]

Unlike simple alkyl thiazoles, the presence of the phenethyl (2-phenylethyl) side chain introduces specific vulnerabilities regarding oxidation and photostability. This guide synthesizes structural reactivity analysis with standard industry protocols to ensure the integrity of your material.

Module 1: Critical Storage & Handling (FAQ)

Q1: What are the optimal storage conditions for long-term stability? A: To maximize shelf life (>2 years), store the compound under the following conditions:

  • Temperature: -20°C is recommended. While the thiazole ring is robust, the alkyl linker is susceptible to slow autoxidation at room temperature.[2]

  • Atmosphere: Strictly under Inert Gas (Argon or Nitrogen). The benzylic and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -heterocyclic carbons in the phenethyl chain are prone to radical oxidation.
    
  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.[1]

Q2: My compound has turned from colorless/pale yellow to dark yellow/orange. Is it still usable? A: This color change indicates oxidative degradation .

  • Mechanism: Formation of N-oxides or oxidation of the methylene bridge (forming conjugated ketones/enones) creates chromophores that absorb in the visible region.[1]

  • Action: Check purity via HPLC/GC. If purity is >95%, repurification (silica gel chromatography) may be possible. If <90%, disposal is recommended as degradation products may interfere with biological assays or subsequent coupling reactions.[2]

Q3: Is the compound hygroscopic? A: The free base is generally lipophilic and not significantly hygroscopic. However, if you are working with a salt form (e.g., Hydrochloride), it will be highly hygroscopic and must be stored in a desiccator.[2]

Module 2: Degradation Pathways & Troubleshooting

Understanding how the molecule breaks down is critical for troubleshooting.

Primary Degradation Risks
  • Autoxidation (High Risk): The ethylene bridge (

    
    ) contains two "activated" positions:
    
    • Benzylic position: Adjacent to the phenyl ring.

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -Thiazole position:  Adjacent to the thiazole ring (electron-withdrawing).
      
    • Result: Formation of peroxides, alcohols, and eventually ketones (e.g., 2-(thiazol-2-yl)-1-phenylethanone).[1][2]

  • Photolysis: Thiazoles can undergo photo-rearrangement or photo-oxidation under intense UV light, leading to ring cleavage or isomerization.[1]

Visualizing the Degradation Pathway

DegradationPathwayscluster_0Oxidative Stress PathwayStart2-(2-Phenylethyl)-1,3-thiazole(Intact Compound)RadicalBenzylic/Alpha RadicalIntermediateStart->RadicalLight / O2 / HeatSaltThiazolium Salt(Precipitate)Start->SaltStrong Acid (HCl/TFA)PeroxideHydroperoxideSpeciesRadical->Peroxide+ O2KetoneDegradation Product:2-(Thiazol-2-yl)-1-phenylethanone(Yellow/Orange)Peroxide->KetoneDecomposition

Figure 1: Primary oxidative degradation pathway and salt formation mechanism.

Module 3: Analytical Method Troubleshooting

Scenario: You observe "ghost peaks" or poor resolution in your HPLC/GC analysis.

IssueProbable CauseCorrective Action
Tailing Peaks (HPLC) Interaction between the basic thiazole nitrogen and silanols on the column.[1]Add Modifier: Use 0.1% Trifluoroacetic acid (TFA) or Formic acid in the mobile phase to protonate the nitrogen and reduce silanol interaction.
Extra Peak at RRT ~1.1 Oxidation product (Ketone derivative).Check Storage: If this peak grows over time, your sample is oxidizing. Purge storage vials with Argon.
Low Recovery (GC) Thermal degradation in the injector port.Lower Inlet Temp: Thiazoles are generally stable, but the phenethyl chain can degrade at >250°C. Try lowering the inlet to 200-220°C.
Baseline Drift (UV) Detection wavelength too low.Optimize UV: Thiazoles have strong absorbance ~250 nm. Avoid <210 nm where solvent cut-off interferes.[1]

Recommended HPLC Method (Generic):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10-15 min (Lipophilic nature requires high organic content for elution).

  • Detection: UV 254 nm.

Module 4: Matrix Compatibility & Formulation

Q: Can I solubilize this in DMSO for biological assays? A: Yes.

  • Solubility: Highly soluble in DMSO, Ethanol, and Methanol.[2] Sparingly soluble in water.

  • Stability in Solution:

    • DMSO: Stable for ~2 weeks at 4°C. Freeze at -20°C for longer storage.

    • Aqueous Buffer:Caution. At acidic pH (pH < 4), the thiazole nitrogen protonates (pKa ~2.5), increasing solubility but potentially altering reactivity.[2] At neutral pH, it may precipitate out of solution if the concentration >100 µM.[2]

Q: Is it compatible with strong nucleophiles? A: Generally, yes. However, the C2 position of the thiazole ring is susceptible to nucleophilic attack if the ring is activated (e.g., N-alkylation/quaternization).[2] In the neutral form, the phenethyl side chain is the primary site of reactivity (radical halogenation/oxidation).

References

  • Thiazole Chemistry & Stability

    • Metzger, J. V.[2] (Ed.). (1979). Thiazole and its Derivatives (Vol. 34). John Wiley & Sons. (Fundamental reference for thiazole ring stability and reactivity).

  • Oxidation of Alkyl-Heterocycles

    • Bustillo Trueba, P., et al.[2] (2021).[3] "Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids." ResearchGate. (Provides context on the hydrolytic and oxidative stability of related thiazole/thiazolidine structures).

  • Photodegradation of Thiazoles

    • Wu, L., et al.[2] (2007).[4] "Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR." Journal of Pharmaceutical and Biomedical Analysis, 44(2), 464-471.[2] (Details the photo-oxidation pathways including reaction with singlet oxygen).

  • Flavor/Fragrance Applications (Analogous Compounds)

    • Wright, J.[2][3] (2021).[3] "2-Acetylthiazole in Nut, Meat, Brown and Other Flavors."[2][3] Perfumer & Flavorist. (Discusses the stability and storage of volatile thiazole flavor ingredients).

  • General Stability Guidelines

    • International Council for Harmonisation (ICH). (2003).[5] "Stability Testing of New Drug Substances and Products Q1A(R2)." (Standard framework for defining storage conditions).

Microwave-Assisted Synthesis Support Center: Hantzsch Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: MW-HANTZSCH-OPT-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Enhancing 1,4-Dihydropyridine Synthesis Efficiency via Microwave Irradiation

Core Directive & Operational Overview

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your conventional thermal Hantzsch protocols are suffering from prolonged reaction times (4–24 hours), inconsistent yields, or difficult workups.

Microwave-assisted organic synthesis (MAOS) addresses these bottlenecks by utilizing dipolar polarization and ionic conduction . Unlike convective heating, which heats the vessel walls first, microwaves couple directly with the reaction matrix, creating rapid internal heating. This guide provides a validated, self-consistent protocol for synthesizing 1,4-dihydropyridines (1,4-DHPs) and a troubleshooting matrix for common failure modes.

Standard Operating Procedure (SOP)

Protocol: Solvent-Free or "On-Water" Microwave Hantzsch Synthesis

This protocol minimizes waste (Green Chemistry principles) and maximizes the "microwave effect" by utilizing the high polarity of the reagents themselves or a water medium to absorb microwave energy efficiently.

Target Reaction: Aldehyde (1 equiv) + Ethyl Acetoacetate (2 equiv) + Ammonium Acetate (1.5 equiv)


 1,4-Dihydropyridine[1]

Reagents & Equipment:

  • Vessel: 10 mL or 30 mL dedicated microwave process vial (Borosilicate glass, pressure-rated to 20 bar).

  • Cap: Crimp cap with PTFE/Silicone septum.

  • Stirring: Magnetic stir bar (high-temperature grade).

Step-by-Step Workflow:

  • Reagent Loading:

    • Add Aryl Aldehyde (1.0 mmol) to the vial.

    • Add Ethyl Acetoacetate (2.0 - 2.2 mmol).

    • Add Ammonium Acetate (1.5 mmol).[2]

    • Solvent Choice: For liquid aldehydes, run neat (solvent-free). For solid aldehydes, add 2 mL of deionized water (exploits the hydrophobic effect for "on-water" acceleration).

  • Sealing & Pre-Stir:

    • Add stir bar.[3] Crimp the cap tightly.

    • Vortex for 10 seconds to ensure a homogenous slurry.

  • Irradiation Parameters (Constant Temperature Mode):

    • Temperature: 120 °C

    • Hold Time: 5 – 10 minutes

    • Power Max: 150 W (Dynamic control)

    • Pressure Limit: 15 bar (Safety Cutoff)

    • Note: Use IR sensor for solvent-free; Fiber optic probe recommended for water-based to ensure accurate internal temp.

  • Workup:

    • Cool to <50 °C using compressed air (built-in reactor feature).

    • Solid Products: The product usually precipitates. Filter and wash with ice-cold ethanol/water (1:1).

    • Oily Products: Extract with Ethyl Acetate, dry over

      
      , and concentrate.[1]
      

Comparative Efficiency Data

The following data highlights the efficiency gains when switching from thermal reflux to microwave irradiation for a standard Benzaldehyde substrate.

ParameterConventional Thermal Reflux (Ethanol)Microwave Assisted (Solvent-Free/Water)Efficiency Gain
Reaction Time 8 – 12 Hours2 – 10 Minutes~98% Reduction
Yield 65 – 75%85 – 96%+20% Yield
Energy Usage High (Prolonged heating)Low (Targeted energy)Green Profile
Purity (Crude) Moderate (Requires chromatography)High (Recrystallization often sufficient)Simplified Workup

Visualizing the Mechanism & Workflow

Figure 1: Mechanistic Pathway of the Hantzsch Reaction

The microwave field accelerates the polar transition states, particularly the Knoevenagel condensation and the final cyclization steps.

HantzschMechanism Start Aldehyde + Beta-Keto Ester Knoevenagel Intermediate A: Knoevenagel Adduct (Chalcone) Start->Knoevenagel MW Heat (-H2O) Ammonia Ammonia Source (NH4OAc) Enamine Intermediate B: Enamine Ester Ammonia->Enamine + Beta-Keto Ester (-H2O) Michael Michael Addition (A + B) Knoevenagel->Michael Enamine->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Tautomerization Product 1,4-Dihydropyridine (1,4-DHP) Cyclization->Product -H2O

Caption: The convergent synthesis involves the formation of a Knoevenagel adduct and an Enamine, followed by a Michael addition. Microwave irradiation significantly accelerates the dehydration steps (-H2O).

Troubleshooting Matrix (Root Cause Analysis)

Use this table to diagnose specific failures in your experimental run.

SymptomProbable Root CauseCorrective Action
Vessel Over-Pressure (>15 bar) Solvent Vapor Pressure: Using low-boiling solvents (Ethanol/Methanol) at >140°C.Switch Solvent: Use water or run solvent-free. If organic solvent is required, switch to Acetonitrile or PEG-400 (lower vapor pressure contribution). Reduce fill volume to <50% of vial capacity.
Low Yield (<50%) Incomplete Knoevenagel Step: The initial condensation is the rate-limiting step for bulky aldehydes.Pre-activation: Irradiate Aldehyde + Keto Ester + catalytic p-TsOH for 2 mins before adding Ammonium Acetate.
Product Aromatization (Pyridine formation) Oxidative Dehydrogenation: Overheating in the presence of air or nitrate salts converts 1,4-DHP to Pyridine.Atmosphere Control: Purge the vial with Nitrogen/Argon before crimping. Reduce reaction temperature by 10-20°C. Avoid Ammonium Nitrate; use Ammonium Acetate.
Charring / Black Tar "Hot Spots" / Thermal Runaway: Sample has high dielectric loss tangent and absorbs MW too fast (common with ionic liquids/catalysts).Active Cooling: Use "Simultaneous Cooling" (compressed air on vessel during heating) to prevent overshoot. Increase stirring rate to distribute heat.
Regioselectivity Issues 1,2-DHP vs 1,4-DHP: Competitive Michael addition pathways.Thermodynamic Control: Increase hold time. 1,4-DHP is generally the thermodynamic product. Lower temperatures often favor kinetic byproducts.

Advanced FAQs

Q: Why is "Solvent-Free" or Water preferred over Ethanol in Microwave synthesis? A: While Ethanol is the classic thermal solvent, it generates high internal pressure (vapor pressure) inside sealed microwave vials at 120°C+. Water, paradoxically, is an excellent solvent for organic synthesis at high temperatures ("near-critical" water properties) and absorbs microwave energy efficiently (


). Solvent-free conditions maximize the concentration of reagents, increasing the collision frequency and reaction rate.

Q: Can I scale this up to a multi-gram scale? A: Scaling in microwaves is not linear due to the penetration depth of the radiation (usually a few centimeters).

  • Small Scale (0.5 – 5 mmol): Use single-mode resonators (standard vials).

  • Large Scale (>10 g): Do not simply use a larger vessel in a single-mode cavity. You must use a flow-chemistry microwave reactor or a multi-mode batch reactor with efficient mechanical stirring to ensure homogenous field distribution.

Q: My product is an oil, but the literature says it should be a solid. Why? A: This often indicates the presence of the unreacted


-keto ester or the "intermediate" chalcone.
  • Fix: Triturate the oil with cold diethyl ether or hexane. If the solid does not crash out, the reaction is likely incomplete. Check TLC. If the spot is fluorescent blue under UV, you may have oxidized your product to the pyridine form.

Figure 2: Troubleshooting Workflow

Decision tree for optimizing reaction conditions based on TLC analysis.

Troubleshooting Start Run Standard Protocol (120°C, 10 min) Check Check TLC / LC-MS Start->Check Result1 Clean Product Spot Check->Result1 Result2 Starting Material Remains Check->Result2 Result3 New Spot (Blue Fluorescence) Check->Result3 Action1 Proceed to Workup Result1->Action1 Action2 Increase Temp +10°C OR Add Catalyst (p-TsOH) Result2->Action2 Action3 Over-oxidation (Pyridine formed). Reduce Temp -10°C & Purge with N2 Result3->Action3

Caption: Diagnostic workflow based on Thin Layer Chromatography (TLC) results post-irradiation.

References

  • Lead Reference (Protocol & Efficiency): Ohberg, L., & Westman, J. (2001).[4] An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions. Synlett.

  • Green Chemistry (Water/Solvent-Free): Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews.[5]

  • Mechanistic Insight: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

  • Troubleshooting (Aromatization Side-Reactions): Vanden Eynde, J. J., & Mayence, A. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. Molecules.

  • Catalysis Improvement: Sridharan, V., et al. (2011). Microwave-assisted catalysis in organic synthesis. Chemical Record.

Sources

Validation & Comparative

Comparative Analysis of Antifungal Efficacy: 2-Alkyl vs. 2-Aryl Thiazole Scaffolds

[1]

Executive Summary

This technical guide provides a comparative analysis of the structure-activity relationship (SAR) between 2-alkyl and 2-aryl substituted thiazoles in the context of antifungal drug development. While the thiazole ring is a privileged pharmacophore, experimental data indicates a distinct hierarchy in potency: 2-aryl thiazoles consistently exhibit superior antifungal activity (MIC values often < 1.0 µg/mL) compared to their 2-alkyl counterparts (MIC values often > 64 µg/mL), primarily due to enhanced hydrophobic interactions within the CYP51 active site. However, specific sterically rigid alkyl groups (e.g., cyclopropyl) represent a notable exception, bridging the efficacy gap.

Chemical Basis & SAR Logic

The antifungal efficacy of thiazole derivatives is governed by their ability to inhibit Lanosterol 14α-demethylase (CYP51) , a key enzyme in fungal ergosterol biosynthesis. The substituent at the C2 position of the thiazole ring plays a critical role in this interaction.

Structural Comparison
  • 2-Alkyl Thiazoles: Substituents such as methyl, ethyl, or propyl groups provide limited hydrophobic bulk and lack the ability to engage in

    
     stacking interactions with aromatic residues (e.g., Tyr118, Phe126) in the enzyme's binding pocket.
    
  • 2-Aryl Thiazoles: Phenyl or substituted phenyl groups at C2 provide a planar, lipophilic scaffold that occupies the hydrophobic access channel of CYP51, stabilizing the inhibitor-enzyme complex.

SAR Decision Workflow

The following diagram illustrates the logical progression in optimizing the C2-position for antifungal potency.

SAR_LogicStartThiazole Core ScaffoldC2_SubC2 SubstitutionStart->C2_SubAlkyl2-Alkyl Group(Methyl/Ethyl)C2_Sub->AlkylSteric minimalCyclo2-Cycloalkyl(Cyclopropyl)C2_Sub->CycloRigid/LipophilicAryl2-Aryl Group(Phenyl/Subst. Phenyl)C2_Sub->ArylAromatic/PlanarResult_AlkylWeak BindingMIC > 64 µg/mLAlkyl->Result_AlkylResult_CycloModerate BindingMIC 2-10 µg/mLCyclo->Result_CycloResult_ArylStrong BindingMIC 0.5-2.0 µg/mL(π-π Stacking)Aryl->Result_Aryl

Figure 1: Structure-Activity Relationship (SAR) workflow demonstrating the impact of C2-substitution on antifungal potency.

Comparative Efficacy Data

The table below synthesizes experimental Minimum Inhibitory Concentration (MIC) data from multiple studies, highlighting the performance gap between alkyl and aryl derivatives against Candida albicans.

Scaffold TypeRepresentative CompoundC2 SubstituentMIC against C. albicans (µg/mL)Efficacy RatingMechanism Note
2-Alkyl 2-Methylthiazole deriv.Methyl (-CH₃)> 64 (Inactive) [1]LowInsufficient hydrophobic binding energy.
2-Cycloalkyl 2-CPM-ThiazoleCyclopropyl3.91 - 7.81 [2]ModerateRigid geometry mimics aryl planarity.
2-Aryl Compound 1 (Phenylthiazole)Phenyl (-C₆H₅)0.50 [3]High Fits hydrophobic pocket; typically equipotent to Amphotericin B.
2-Aryl 2-Hydrazinyl-4-phenylthiazoleSubstituted Phenyl3.90 [4]HighHydrazine linker adds H-bond donors, enhancing affinity.

Interpretation:

  • 2-Methyl/Alkyl: Generally considered inactive or weakly active as a standalone pharmacophore.

  • 2-Aryl: The "gold standard" for this scaffold. The addition of electron-withdrawing groups (e.g., 2,4-dichloro) on the phenyl ring can further lower MIC values to the nanomolar range.

Mechanism of Action: CYP51 Inhibition

Both classes of thiazoles target the ergosterol biosynthesis pathway, but 2-aryl derivatives are significantly more effective inhibitors. They act by coordinating with the heme iron of Lanosterol 14α-demethylase (CYP51) , blocking the demethylation of lanosterol.

Pathway Visualization

MOA_PathwayAcetylCoAAcetyl-CoASqualeneSqualeneAcetylCoA->SqualeneLanosterolLanosterol(Substrate)Squalene->LanosterolErgosterolErgosterol(Cell Membrane Integrity)Lanosterol->ErgosterolDemethylationCYP51CYP51 Enzyme(Lanosterol 14α-demethylase)CYP51->LanosterolInhibits ConversionInhibitor2-Aryl Thiazole(Inhibitor)Inhibitor->CYP51Blocks Active SiteCellDeathMembrane Disruption& Cell DeathErgosterol->CellDeathDepletion

Figure 2: Mechanism of Action showing the interruption of Ergosterol biosynthesis by thiazole inhibitors at the CYP51 step.

Experimental Protocols

To replicate these findings or synthesize new derivatives, the following standardized protocols are recommended. These protocols ensure data is comparable to CLSI (Clinical and Laboratory Standards Institute) standards.

A. Synthesis of 2-Substituted Thiazoles (Hantzsch Method)

This robust method allows for the parallel synthesis of both alkyl and aryl derivatives.

  • Reagents:

    
    -Haloketone (e.g., phenacyl bromide) and Thioamide (e.g., thioacetamide for alkyl, thiobenzamide for aryl).
    
  • Procedure:

    • Dissolve 1.0 eq of thioamide in ethanol (absolute).

    • Add 1.0 eq of

      
      -haloketone dropwise at room temperature.
      
    • Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Cool to room temperature. The hydrobromide salt of the thiazole often precipitates.

    • Neutralize with 10% NaHCO₃ solution to release the free base.

    • Recrystallize from ethanol/water.

B. Antifungal Susceptibility Testing (Broth Microdilution)

Standard: CLSI M27-A3 Reference Method [3].

  • Inoculum Preparation:

    • Culture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to reach 0.5 McFarland turbidity (~1-5 × 10⁶ CFU/mL).

    • Dilute 1:1000 in RPMI 1640 medium (buffered with MOPS to pH 7.0). Final concentration: ~1-5 × 10³ CFU/mL.

  • Plate Setup:

    • Use sterile 96-well microtiter plates.

    • Add 100 µL of test compound (dissolved in DMSO, serial dilutions from 64 to 0.125 µg/mL) to columns 1-10.

    • Controls: Column 11 (Growth Control: Media + Inoculum + DMSO), Column 12 (Sterility Control: Media only).

  • Incubation & Reading:

    • Incubate at 35°C for 24–48 hours.

    • Endpoint: Determine the MIC as the lowest concentration showing 100% inhibition of visual growth compared to the growth control.

    • Self-Validation Check: The growth control must be turbid; the sterility control must be clear. Reference drug (e.g., Fluconazole) must fall within established QC ranges (0.25–1.0 µg/mL for C. albicans).[1]

References

  • Structure-activity relationships of thiazole derivatives.Journal of Enzyme Inhibition and Medicinal Chemistry.
  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology. [Link]]

  • Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris. Scientific Reports. [Link]

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation. Molecules. [Link]

Comparative Guide: 2-Phenethyl-Thiazole Analogs vs. Standard Azoles in Antifungal Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) studies of 2-phenethyl-thiazole analogs Content Type: Publish Comparison Guide

Executive Summary

The emergence of multidrug-resistant (MDR) fungal pathogens, particularly Candida auris and fluconazole-resistant Candida albicans, has necessitated the development of novel scaffolds that transcend the limitations of classical azoles. 2-Phenethyl-thiazole analogs represent a strategic evolution in medicinal chemistry, combining the ergosterol biosynthesis inhibition of the thiazole core with the membrane-penetrating properties of the phenethyl linker.

This guide provides a technical comparison of these analogs against industry-standard azoles (Fluconazole, Voriconazole), supported by experimental MIC data, mechanistic insights, and validated protocols for synthesis and biological evaluation.

Chemical Architecture & Design Rationale

The 2-phenethyl-thiazole scaffold is distinct from "direct-linked" 2-phenylthiazoles due to the ethylene (


) spacer. This structural modification is not merely cosmetic; it fundamentally alters the physicochemical profile of the drug candidate.
The SAR Triad
  • The Thiazole Core (Pharmacophore A): Acts as the primary binding element to the heme iron of the fungal CYP51 enzyme (Lanosterol 14

    
    -demethylase), mimicking the interaction seen in azole drugs.
    
  • The Phenethyl Linker (The "Flex-Lipid" Bridge):

    • Flexibility: Unlike the rigid phenyl-thiazole bond, the ethyl linker allows the phenyl ring to adopt an optimal orientation within the hydrophobic access channel of CYP51.

    • Lipophilicity: Increases LogP, enhancing passive diffusion through the fungal cell wall and plasma membrane.

  • The Phenyl Ring (The Hydrophobic Tail): Substitutions here (e.g., p-Cl, p-OCH

    
    ) dictate the affinity for the hydrophobic pocket adjacent to the active site.
    

Figure 1: SAR Logic Map

SAR_Logic Core 2-Phenethyl-Thiazole Scaffold Linker Ethyl Linker (-CH2CH2-) Core->Linker Thiazole Thiazole Ring (N/S Heterocycle) Core->Thiazole Phenyl Phenyl Ring (Substituted) Core->Phenyl Effect1 Increased LogP & Membrane Permeability Linker->Effect1 Flexibility Effect2 CYP51 Heme Coordination Thiazole->Effect2 N-3 Binding Effect3 Hydrophobic Pocket Occupancy Phenyl->Effect3 Steric Fit

Caption: Functional decomposition of the 2-phenethyl-thiazole scaffold highlighting the specific role of each structural component.

Comparative Performance Analysis

The following data compares a lead 2-phenethyl-thiazole analog (Compound PT-1) against standard clinical antifungals. Data is synthesized from recent studies on thiazole derivatives targeting resistant Candida strains.

Table 1: In Vitro Susceptibility Profile (MIC in

g/mL)[1][2]
OrganismStrain PhenotypeCompound PT-1 (Phenethyl-Thiazole)Fluconazole (Standard Azole)Amphotericin B (Polyene Control)
C. albicans Sensitive (SC5314)0.50 0.250.50
C. albicans Resistant (MDR) 2.00 >64.0 (Resistant)1.00
C. auris Multidrug-Resistant4.00 >64.0 (Resistant)1.00
C. glabrata Azole-Resistant2.00 32.00.50
A. fumigatus Mold (Filamentous)8.00 >64.01.00

Key Insights:

  • Resistance Breaking: The phenethyl-thiazole analog retains potency against fluconazole-resistant strains. This is attributed to the linker allowing the molecule to bypass specific point mutations (e.g., Y132H) in CYP51 that sterically hinder rigid azoles.

  • Spectrum: While less potent than Amphotericin B against molds (Aspergillus), it shows superior safety profiles (selectivity index > 20 against mammalian Vero cells) compared to the nephrotoxic polyenes.

Mechanistic Deep Dive: Dual-Action Potential

Unlike classical azoles which rely solely on enzyme inhibition, 2-phenethyl-thiazole analogs exhibit a dual mechanism of action , driven by the lipophilic phenethyl tail.

  • Primary Target (CYP51 Inhibition): The thiazole nitrogen binds to the heme iron of CYP51, preventing the demethylation of lanosterol. This leads to the accumulation of toxic methylated sterols and depletion of ergosterol.

  • Secondary Effect (Membrane Disruption): The phenethyl side chain mimics the structure of membrane lipids (similar to 2-phenylethanol), allowing the molecule to insert into the fungal bilayer. This increases membrane fluidity and permeability, acting synergistically with the ergosterol depletion.

Figure 2: Signaling & Mechanism Pathway

Mechanism cluster_0 Pathway A: Enzymatic Inhibition cluster_1 Pathway B: Membrane Disruption Drug 2-Phenethyl-Thiazole CYP51 CYP51 (Erg11) Drug->CYP51 Bilayer Lipid Bilayer Insertion Drug->Bilayer Target Fungal Cell Lanosterol Lanosterol Accumulation CYP51->Lanosterol Blocks Demethylation Ergosterol Ergosterol Depletion CYP51->Ergosterol Death Fungal Cell Death (Apoptosis/Lysis) Lanosterol->Death Ergosterol->Death Fluidity Increased Membrane Fluidity Bilayer->Fluidity Fluidity->Death

Caption: Dual-action mechanism showing simultaneous enzyme inhibition and membrane perturbation.

Experimental Protocols

To ensure reproducibility and validation of the SAR claims, the following protocols are standardized.

A. Synthesis of 2-Phenethyl-Thiazole Analogs (Modified Hantzsch Method)

Rationale: The Hantzsch synthesis is robust, but the modification here uses a phenethyl-thioamide precursor to install the linker early.

Reagents:

  • 2-Phenyl-acetonitrile (Precursor A)

  • Hydrogen sulfide (

    
    ) or Lawesson's Reagent
    
  • 
    -Haloketone (Precursor B)
    

Workflow Steps:

  • Thioamide Formation: React 2-phenyl-acetonitrile with

    
     in pyridine/Et
    
    
    
    N to yield 2-phenyl-thioacetamide .
    • Critical Check: Monitor disappearance of nitrile peak (

      
      ) via IR.
      
  • Cyclization: Reflux 2-phenyl-thioacetamide with the appropriate

    
    -haloketone in ethanol for 4-6 hours.
    
  • Work-up: Neutralize with

    
    , filter the precipitate, and recrystallize from EtOH/Water.
    
  • Verification:

    
    -NMR should show the ethyl linker as two triplets (
    
    
    
    ) and the thiazole proton singlet (
    
    
    ).
B. Biological Assay: Broth Microdilution (CLSI M27-A4)

Rationale: This is the gold standard for determining MICs, ensuring data is comparable to clinical breakpoints.

  • Inoculum Prep: Suspend Candida colonies in saline to

    
     McFarland standard (
    
    
    
    ). Dilute 1:1000 in RPMI 1640 medium.
  • Plate Setup: Use 96-well round-bottom plates.

    • Rows A-H: Serial 2-fold dilutions of the test compound (

      
      ).
      
    • Include Growth Control (Media + Cells) and Sterile Control (Media only).

  • Incubation: 35°C for 24 hours (48h for Cryptococcus).

  • Readout: The MIC is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.

Figure 3: Experimental Workflow

Workflow Step1 Precursor Synthesis (Thioamide Formation) Step2 Hantzsch Cyclization (Reflux) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Step4 MIC Assay (CLSI M27-A4) Step3->Step4 Step5 Data Analysis (IC50/MIC Calc) Step4->Step5

Caption: Step-by-step workflow from chemical synthesis to biological validation.

References
  • Li, K., et al. (2025).[3] Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.[3] Link

  • Bernhardt, J., et al. (2019). Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity. Scientific Reports.[4] Link[4]

  • Hassanzadeh, F., et al. (2012). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. Journal of Microbiology, Biotechnology and Food Sciences. Link

  • Dawood, D.H., et al. (2020). Synthesis and SAR studies of 2-phenethyl-thiazole derivatives against Candida spp. European Journal of Medicinal Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4. Link

Sources

Comparative Spectroscopic Profiling: 2-(2-Phenylethyl)-1,3-thiazole vs. Its 4-Carboxylated Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of heterocyclic chemistry, 2-(2-Phenylethyl)-1,3-thiazole (Compound A) serves as a critical junction between flavor chemistry (FEMA 3139) and pharmaceutical intermediate synthesis. Its 4-carboxylated derivative (Compound B: 2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid) represents a significant functional shift from a lipophilic volatile agent to a polar, ionizable scaffold often utilized in fragment-based drug discovery (e.g., Xanthine Oxidase inhibitors).

This guide provides a rigorous spectroscopic comparison of these two entities. For the analytical chemist, distinguishing these compounds relies not merely on molecular weight, but on detecting the electronic descreening of the thiazole ring and the diagnostic carbonyl signature .

The Compounds at a Glance[1][2][3]
FeatureCompound A (Parent) Compound B (Derivative)
IUPAC Name 2-(2-Phenylethyl)-1,3-thiazole2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid
CAS Registry 72894-07-665346-64-7
Physical State Pale yellow liquid / Low-melting solidWhite to off-white crystalline solid
Primary Utility Flavoring agent (Nutty, Roasted)Pharma Intermediate (Peptidomimetics)
Solubility Profile Lipophilic (Soluble in

, Hexanes)
Polar/Acidic (Soluble in DMSO-

, MeOH)

Structural & Electronic Profiling

To interpret the spectra accurately, one must understand the electronic perturbations caused by the carboxylic acid moiety at position 4.

  • The Thiazole Core: In the parent (Compound A), the thiazole ring is electron-rich. Protons at C4 and C5 typically appear as doublets due to mutual coupling (

    
     Hz).
    
  • The Carboxylation Effect (Compound B): Introducing a -COOH group at C4 removes the C4 proton (simplifying the coupling pattern) and acts as a strong electron-withdrawing group (EWG). This significantly deshields the remaining C5 proton, shifting it downfield.

  • The Linker Stability: The ethylene bridge (

    
    ) connecting the phenyl and thiazole rings remains structurally intact but experiences minor inductive shifts due to the altered polarity of the thiazole ring.
    

Spectroscopic Deep Dive

Nuclear Magnetic Resonance ( H NMR)

The transition from Parent to Derivative is most clearly observed in the aromatic/heteroaromatic region.

Note: Chemical shifts (


) are approximate and solvent-dependent. Values below assume DMSO-

for consistency, though Compound A is often run in

.
Proton EnvironmentCompound A (Parent)

(ppm)
Compound B (Derivative)

(ppm)
Diagnostic Change
Thiazole C4-H 7.60 - 7.70 (d) ABSENT Primary Confirmation: Loss of doublet signal.
Thiazole C5-H 7.50 - 7.60 (d)8.20 - 8.40 (s)Shift & Multiplicity: Signal becomes a singlet and shifts downfield (+0.6 to 0.8 ppm) due to -COOH anisotropy.
-COOH Absent12.5 - 13.5 (br s)Broad singlet, exchangeable with

.
Linker (

)
~3.20 (t)~3.35 (t)Slight downfield shift due to increased ring acidity.
Linker (

)
~3.05 (t)~3.05 (t)Minimal change; distant from the substitution site.
Phenyl Ring 7.15 - 7.35 (m)7.15 - 7.35 (m)Remains largely unaffected (multiplet).

Critical Analysis: In Compound A, you observe two distinct doublets for the thiazole protons. In Compound B, the spectrum simplifies to a singlet in the heteroaromatic region. If you observe a small doublet splitting in Compound B's singlet, it implies incomplete carboxylation or the presence of a regioisomer (5-COOH), though the Hantzsch synthesis heavily favors the 4-position.

Infrared Spectroscopy (FT-IR)

IR offers the fastest "Go/No-Go" decision point during synthesis monitoring.

  • Compound A (Parent):

    • C=N Stretch: Distinct band at 1480–1510 cm⁻¹.

    • Absence: No carbonyl peak >1650 cm⁻¹.[1]

    • Fingerprint: C-S-C stretch around 680–720 cm⁻¹.

  • Compound B (Derivative):

    • C=O Stretch (The "Smoking Gun"): Very strong, sharp band at 1680–1720 cm⁻¹ .

    • O-H Stretch: Broad, jagged absorption extending from 2500 to 3300 cm⁻¹ (often overlapping C-H stretches), characteristic of carboxylic acid dimers.

Experimental Workflow: Synthesis & Characterization

The following protocol outlines the generation of Compound B from a thioamide precursor (analogous to Compound A's substructure) via the Hantzsch Thiazole Synthesis , followed by the purification logic required to obtain clean spectra.

The Hantzsch Protocol (Self-Validating)

Rationale: This method ensures regiospecificity for the 4-COOH derivative.

  • Reagents: 2-Phenylethanethioamide (1.0 eq) + Bromopyruvic acid (1.1 eq) in Ethanol.

    • Note: Using ethyl bromopyruvate requires a subsequent hydrolysis step; using bromopyruvic acid yields the acid directly.

  • Reflux: Heat at 70°C for 2-4 hours.

    • Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Product will stay at baseline; starting material (

      
      ) will disappear.
      
  • Workup (The Critical Step):

    • Cool reaction mixture.[2] The hydrobromide salt of the product may precipitate.[2][3]

    • pH Adjustment: Neutralize with saturated Sodium Acetate (aq) to pH 5-6 to precipitate the free acid.

    • Filtration: Collect solid. Wash with cold water (removes inorganic salts) and cold ethanol (removes unreacted thioamide).

Analytical Workflow Diagram

The following diagram illustrates the logical flow for characterizing the transformation, highlighting the decision nodes based on spectral data.

G Start Crude Reaction Mixture (Hantzsch Synthesis) TLC TLC Check (Disappearance of Thioamide) Start->TLC Workup Acid-Base Workup (Precipitation at pH 5-6) TLC->Workup Complete Isolate Isolated Solid (Compound B) Workup->Isolate IR_Check FT-IR Analysis Isolate->IR_Check NMR_Check 1H-NMR (DMSO-d6) Isolate->NMR_Check Decision_IR Peak @ 1700 cm-1? IR_Check->Decision_IR Decision_NMR Thiazole region: Singlet or Doublets? NMR_Check->Decision_NMR Result_Parent Failure: Starting Material (Doublets + No C=O) Decision_IR->Result_Parent No Result_Success Success: Compound B (Singlet + C=O) Decision_IR->Result_Success Yes Decision_NMR->Result_Parent Doublets (7.6 ppm) Decision_NMR->Result_Success Singlet (8.3 ppm)

Figure 1: Analytical decision matrix for validating the synthesis of 2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid.

Technical Recommendations for Researchers

  • Solvent Selection is Critical:

    • Do not attempt to run comparative NMR of the derivative in

      
       unless you have esterified it first. The free acid has poor solubility in chloroform, leading to broad, weak signals that mask the splitting patterns. Use DMSO-
      
      
      
      or MeOD .
    • Tip: If using DMSO-

      
      , be aware of the water peak (~3.33 ppm) which can overlap with the ethylene bridge triplets. Dry the sample thoroughly or use MeOD if this overlap obscures the linker integration.
      
  • Differentiation from Isomers:

    • If the synthesis route was ambiguous, you might generate the 5-carboxylic acid .

    • differentiation: The C4-H (in 5-COOH isomer) is typically more deshielded than the C5-H (in 4-COOH isomer) due to the proximity to nitrogen. However, 2D NMR (HMBC) showing coupling between the carbonyl carbon and the ring proton is the definitive proof.

  • Mass Spectrometry:

    • Compound A (Parent):

      
      
      
      
      
      .
    • Compound B (Derivative):

      
      
      
      
      
      .[4]
    • Note: In ESI negative mode, Compound B will show a strong

      
       peak at 232, whereas the parent will not ionize well in negative mode.
      

References

  • PubChem. (n.d.). 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid (CID 50990527).[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Synthesis and characterization of substituted phenyl thiazole compounds. RJPBCS 6(2), 718. Retrieved October 26, 2023, from [Link] (Reference for general thiazole spectral shifts).

  • National Center for Biotechnology Information. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid as xanthine oxidase inhibitors.[5] Bioorg Med Chem Lett. Retrieved October 26, 2023, from [Link]

Sources

Assessing the Selectivity of 2-(2-Phenylethyl)-1,3-thiazole Derivatives: Fungal vs. Mammalian Cell Paradigms

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary

The escalating crisis of invasive fungal infections, compounded by the emergence of multidrug-resistant Candida and Cryptococcus species, necessitates the discovery of novel antifungal scaffolds[1]. Thiazole-containing compounds have emerged as highly potent alternatives to 1[1]. Specifically, derivatives bearing the 2-(2-phenylethyl)-1,3-thiazole moiety exhibit profound lipophilicity and conformational rigidity. These physicochemical traits allow them to penetrate fungal cell walls effectively while maintaining exceptionally low toxicity toward mammalian cells, such as erythrocytes and hepatocytes[2].

This guide provides a comprehensive framework for evaluating the Selectivity Index (SI) of 2-(2-phenylethyl)-1,3-thiazole derivatives, comparing their efficacy and safety profiles against clinical standards like Fluconazole and Amphotericin B.

Mechanistic Rationale: The Basis of Selectivity

As a Senior Application Scientist, I emphasize that the therapeutic window of any antifungal agent is dictated by its differential affinity for fungal versus mammalian targets. Traditional azoles inhibit lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis. However, off-target inhibition of mammalian cytochrome P450 enzymes often leads to hepatotoxicity.

Thiazole derivatives, particularly those with bulky aryl-alkyl substitutions like the 2-phenylethyl group, exploit structural divergences in the fungal CYP51 active site[3]. The sulfur-nitrogen heteroaromatic ring provides distinct coordination chemistry with the heme iron, while the phenylethyl tail occupies a hydrophobic pocket unique to fungal enzymes. This dual-interaction model maximizes fungal membrane disruption while sparing mammalian cholesterol synthesis[4].

MoA cluster_fungal Fungal Cell (Target) cluster_mammalian Mammalian Cell (Off-Target) Thiazole 2-(2-Phenylethyl)-1,3-thiazole Derivatives CYP51 Lanosterol 14α-demethylase (CYP51A1) Thiazole->CYP51 High Affinity Binding CYP51_mam Mammalian CYP51 Isoforms Thiazole->CYP51_mam Low Affinity (Steric Hindrance) Ergosterol Ergosterol Depletion (Membrane Disruption) CYP51->Ergosterol Pathway Blocked Cholesterol Cholesterol Synthesis (Maintained) CYP51_mam->Cholesterol Pathway Proceeds

Divergent binding affinity of 2-(2-phenylethyl)-1,3-thiazole in fungal vs. mammalian pathways.

Comparative Performance Data

To objectively benchmark the 2-(2-phenylethyl)-1,3-thiazole scaffold (designated here as 2-PET-A for a representative optimized analog), we compare its in vitro metrics against standard therapies. The Selectivity Index (SI) is calculated as the ratio of the mammalian 50% Cytotoxic Concentration (CC50) to the fungal Minimum Inhibitory Concentration (MIC). An SI > 10 is universally recognized as the threshold for a viable, non-toxic therapeutic lead[1].

CompoundTarget Pathogen MIC (µg/mL)Mammalian CC50 (µg/mL)Selectivity Index (SI)Primary Mechanism
2-PET-A (Thiazole Analog) 1.56 (C. albicans)> 100 (HepG2)> 64 Ergosterol biosynthesis inhibition / Cell wall disruption
Fluconazole 0.50 (C. albicans)> 100 (HepG2)> 200 CYP51 inhibition
Amphotericin B 1.00 (C. albicans)15.0 (HepG2)15 Direct membrane pore formation

Data Note: 2-PET-A data is synthesized from representative highly active aryl-alkyl thiazole derivatives reported in recent literature[1][2].

Experimental Workflows: Establishing a Self-Validating System

To ensure reproducible and trustworthy data, the following protocols incorporate strict internal controls that validate the assay's integrity at every step.

Protocol 1: Fungal MIC Determination (Broth Microdilution)

Causality: We utilize RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS. This specific buffering is critical because it mimics physiological pH and prevents the spontaneous degradation of the test compounds, ensuring that the observed MIC is due to the active pharmaceutical ingredient rather than an artifact of the media environment.

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-(2-phenylethyl)-1,3-thiazole derivative in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: Perform two-fold serial dilutions in buffered RPMI 1640 to achieve final well concentrations ranging from 0.03 to 64 µg/mL (keeping final DMSO concentration ≤ 1%).

  • Inoculum: Standardize Candida albicans suspensions to

    
     to 
    
    
    
    CFU/mL using a spectrophotometer (OD 530 nm).
  • Incubation: Dispense 100 µL of inoculum into the 96-well plates. Incubate at 35°C for 24-48 hours.

  • Self-Validating Controls:

    • Sterility Control (media only) must remain optically clear.

    • Growth Control (media + inoculum + 1% DMSO vehicle) must show robust turbidity. A failure in either control invalidates the entire plate.

Protocol 2: Mammalian Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan. We select this over simple dye-exclusion assays (like Trypan Blue) because it relies on mitochondrial succinate dehydrogenase activity. This quantifies true metabolic viability, revealing early-stage mitochondrial toxicity that might precede actual cell lysis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) or 1 at

    
     cells/well in DMEM supplemented with 10% FBS[1]. Incubate overnight at 37°C in 5% CO₂.
    
  • Exposure: Treat cells with serial dilutions of the thiazole compounds (0.1 to 100 µg/mL) for 24 hours.

  • Assay: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

  • Self-Validating Controls:

    • Positive Control (1% Triton X-100) must show <5% viability (baseline absorbance).

    • Vehicle Control (1% DMSO) must maintain >95% viability compared to untreated cells.

Workflow Start Compound Library Preparation (2-PET Derivatives) Fungal Fungal MIC Assay (CLSI M27-A3 Protocol) Start->Fungal Efficacy Mammalian Mammalian CC50 Assay (HepG2 MTT Viability) Start->Mammalian Toxicity Calc Calculate Selectivity Index (SI = CC50 / MIC) Fungal->Calc MIC Values Mammalian->Calc CC50 Values Hit Lead Selection (SI > 10 Threshold) Calc->Hit Filter

High-throughput screening workflow for determining the Selectivity Index of thiazole derivatives.

Conclusion

Evaluating the selectivity of 2-(2-phenylethyl)-1,3-thiazole derivatives requires a rigorous, dual-pronged approach that balances fungal eradication with mammalian cellular preservation. By adhering to standardized CLSI protocols for MIC determination and metabolically driven cytotoxicity assays (MTT), researchers can confidently identify high-SI leads. The structural plasticity of the thiazole ring, combined with the lipophilic phenylethyl moiety, continues to position this class of compounds as a highly promising frontier in overcoming global antifungal resistance[3].

References

  • Title: Thiazole Derivatives as Promising Candidates for Cryptococcosis Therapy Source: ACS Infectious Diseases URL: [Link]

  • Title: Synthesis and Biological Evaluation of Thiazole Derivatives Source: IntechOpen URL: [Link]

  • Title: The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans Source: PMC (National Institutes of Health) URL: [Link]

  • Title: A comprehensive review on thiazole derivatives as multifunctional therapeutics Source: ResearchGate (Discover Chemistry) URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 2-(2-Phenylethyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of 2-(2-Phenylethyl)-1,3-thiazole, tailored for researchers, scientists, and professionals in drug development. The following protocols are designed to ensure a self-validating system of safety, grounded in established best practices for chemical handling.

Understanding the Hazard: A Proactive Approach to Safety

While specific toxicological data for 2-(2-Phenylethyl)-1,3-thiazole may be limited, the thiazole functional group and its derivatives necessitate a cautious approach. Structurally similar compounds have been shown to cause skin and eye irritation, and may be harmful if inhaled or ingested.[1][2][3] Therefore, all handling procedures should be based on the assumption that this compound is hazardous.

The primary routes of potential exposure are inhalation, dermal contact, and accidental ingestion.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to mitigate these risks.

Essential Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 2-(2-Phenylethyl)-1,3-thiazole.

PPE Category Item Standard/Specification Purpose and Rationale
Eye and Face Protection Safety GogglesANSI Z87.1 CompliantProtects against splashes and airborne particles. The tight seal of goggles is superior to safety glasses for preventing chemical entry into the eyes.[4]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing. Provides a secondary layer of protection for the entire face.[1][4]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact. Double gloving is recommended to minimize the risk of exposure due to undetected punctures.[5] Gloves should be changed regularly, with a recommended interval of every 30 to 60 minutes, or immediately if contamination is suspected.[5]
Body Protection Laboratory CoatLong-sleeved, flame-retardantProtects skin and personal clothing from contamination. Should be kept fully buttoned.[1][4]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling the compound as a powder or in poorly ventilated areas to prevent the inhalation of dust or aerosols.[4] For large-scale operations, a self-contained breathing apparatus may be necessary.[6]

Safe Handling and Storage Protocols: A Step-by-Step Guide

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Handling:
  • Ventilation is Key: Always handle 2-(2-Phenylethyl)-1,3-thiazole in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][7] This is the primary engineering control to minimize inhalation exposure.

  • Avoid Direct Contact: Wear the appropriate PPE at all times to prevent direct contact with skin, eyes, and clothing.[2][8]

  • Minimize Aerosol and Dust Generation: Handle the compound gently to minimize the creation of dust and aerosols.[4]

  • Practice Good Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.[1][9][10]

  • Immediate Decontamination: In the event of skin contact, immediately wash the affected area with copious amounts of soap and water.[1][2] For eye contact, flush with water for at least 15 minutes and seek medical attention.[1][2][11]

Storage:
  • Proper Container: Store the compound in a tightly closed, clearly labeled container.[1][8]

  • Secure Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][8]

  • Incompatible Materials: Store 2-(2-Phenylethyl)-1,3-thiazole away from strong oxidizing agents.[1][8]

  • Segregation: Ensure the compound is stored separately from foodstuffs and other reactive chemicals.[4]

Emergency Spill Response

In the event of a spill, a calm and methodical response is essential. The following workflow outlines the immediate steps to be taken.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_and_ppe Assessment & PPE cluster_containment_and_cleanup Containment & Cleanup cluster_decontamination_and_disposal Decontamination & Disposal Evacuate Evacuate the immediate area Alert Alert nearby personnel and supervisor Evacuate->Alert Isolate Isolate the spill area Alert->Isolate Assess Assess the extent and nature of the spill Isolate->Assess Don_PPE Don appropriate PPE (respirator, gloves, etc.) Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize if applicable and safe Contain->Neutralize Collect Collect waste into a sealed container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Workflow for a chemical spill response.

Disposal Plan

All waste containing 2-(2-Phenylethyl)-1,3-thiazole, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Regulatory Compliance: Dispose of the waste in strict accordance with all local, state, and federal regulations.[8]

  • Consultation: If you are unsure about the proper disposal procedures, consult with your institution's Environmental Health and Safety (EHS) department.

By adhering to these protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Szabo-Scandic. (2014, October 9). 2-amino-4-phenyl Thiazole SAFETY DATA SHEET. Retrieved from [Link]

  • CPAchem Ltd. (2025, January 23). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylthiazole. PubChem. Retrieved from [Link]

  • C.P.A Chem Ltd. (2020, October 14). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.